2-Chloro-3-methoxyaniline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-3-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLQWMDYINEUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647435 | |
| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85893-87-4 | |
| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3-methoxyaniline hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of 2-Chloro-3-methoxyaniline hydrochloride. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncological applications.
Chemical and Physical Properties
This compound is the salt form of the parent compound 2-chloro-3-methoxyaniline. The hydrochloride form often provides enhanced stability and solubility in aqueous media, which is advantageous for various synthetic applications. Key identifying information and physical properties are summarized below.
Compound Identification
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 85893-87-4 | [1] |
| Molecular Formula | C₇H₉Cl₂NO | [1] |
| Molecular Weight | 194.06 g/mol | [1] |
| MDL Number | MFCD10698629 | [1] |
Physical Data
For reference, properties of the free base, 2-Chloro-3-methoxyaniline (CAS: 113206-03-4) , are provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | [3] |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | Yellow oil (crude) | [4] |
Spectral Data
Detailed experimental spectra for this compound are not widely published. The following sections describe the available data and expected spectral characteristics based on the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry analysis of the free base, 2-chloro-3-methoxyaniline, shows a molecular ion peak at m/z 157.9 [M+H]⁺ , which is consistent with its molecular weight of 157.60 g/mol .[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy (-OCH₃) group protons (typically around 3.8-4.0 ppm), and a broad singlet for the amine (-NH₂) protons. Upon formation of the hydrochloride salt, the amine protons (-NH₃⁺) would shift downfield and may appear as a broader signal.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbons in the molecule. This includes six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, methoxy, and amino substituents, and one signal for the methoxy carbon (typically around 55-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of the free base would be characterized by N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and C-O stretching from the methoxy group would be observed in the 1200-1300 cm⁻¹ region. For the hydrochloride salt, the N-H stretching region would be significantly broadened due to the formation of the ammonium salt (-NH₃⁺), appearing in the 2500-3200 cm⁻¹ range.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: first, the reduction of a nitro-aromatic precursor to form the free aniline base, followed by the conversion to its hydrochloride salt.
Synthesis of 2-Chloro-3-methoxyaniline (Free Base)
This protocol details the reduction of 2-chloro-3-nitroanisole using iron powder in an acidic medium.[4]
Materials:
-
2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)
-
Iron powder (1.64 g, 29.4 mmol)
-
Glacial acetic acid (19 mL)
-
Acetonitrile (19 mL)
-
Water (70 mL)
-
Sodium carbonate (solid)
-
Dichloromethane (450 mL)
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-3-nitroanisole in a mixture of glacial acetic acid and acetonitrile in a suitable reaction flask.
-
Add the iron powder to the solution.
-
Stir the reaction mixture under reflux for 3.5 hours.
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Neutralize the mixture by carefully adding solid sodium carbonate until the solution is basic.
-
Extract the product into dichloromethane (3 x 150 mL).
-
Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield crude 2-chloro-3-methoxyaniline as a yellow oil.[4] The product can be used directly in the next step without further purification.
Conversion to this compound
This general procedure involves the treatment of the synthesized free base with hydrochloric acid.[5][6]
Materials:
-
Crude 2-chloro-3-methoxyaniline
-
A suitable solvent (e.g., diethyl ether, ethyl acetate)
-
Concentrated hydrochloric acid or HCl gas in a solvent
Procedure:
-
Dissolve the crude 2-chloro-3-methoxyaniline in a minimal amount of a suitable organic solvent.
-
Slowly add a molar equivalent of concentrated hydrochloric acid or a solution of HCl in an organic solvent while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove impurities.
-
Dry the product under vacuum to yield this compound.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis of 2-Chloro-3-methoxyaniline and its conversion to the hydrochloride salt.
Caption: Workflow for the synthesis of this compound.
Biological Relevance: PI3K/AKT/mTOR Signaling Pathway
2-Chloro-3-methoxyaniline is a reactant used to prepare dual inhibitors of CK2 and Pim kinases, which are known to interact with major cell signaling pathways implicated in cancer.[4] A key related pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell proliferation, growth, and survival, and is often dysregulated in cancer.[7][8] The diagram below shows a simplified representation of this critical pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy.
Safety and Handling
The following safety information is based on the hazards associated with the free base, 2-chloro-3-methoxyaniline, and similar chemical structures. A full Safety Data Sheet (SDS) should be consulted before handling.
-
GHS Hazard Statements: Toxic if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye irritation.[5]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Chloroaniline hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 3. 2-Chloro-3-methoxyaniline | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Navigating the Core of Kinase Inhibitor Scaffolds: A Technical Guide to 2-Chloro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Chloro-3-methoxyaniline, a key building block in the development of targeted kinase inhibitors. This document elucidates its chemical identity, physical properties, synthesis, and its pivotal role in the creation of novel anti-cancer therapeutics.
Chemical Identity and Properties
Initial investigations revealed some ambiguity in the assignment of the Chemical Abstracts Service (CAS) number for 2-Chloro-3-methoxyaniline and its hydrochloride salt. It is now definitively established that the CAS number for the free base, 2-Chloro-3-methoxyaniline, is 113206-03-4 .[1][2][3][4][5] A discrete CAS number for its hydrochloride salt is not consistently reported in major chemical databases, suggesting it may be less common or is often generated in-situ during subsequent reactions. One source incorrectly lists the CAS number 2401-24-3 for "2-Chloro-3-Methoxyaniline Hcl", however, this number correctly corresponds to the isomer 2-Chloro-5-methoxyaniline.[6][7] This guide will henceforth focus on the free base, 2-Chloro-3-methoxyaniline (CAS: 113206-03-4).
The chloro and methoxy substituents on the aniline ring are of significant interest in medicinal chemistry. These groups can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins and its pharmacokinetic profile.[8][9]
Table 1: Physicochemical Properties of 2-Chloro-3-methoxyaniline
| Property | Value | Source |
| CAS Number | 113206-03-4 | [1][2][3][4][5] |
| Molecular Formula | C₇H₈ClNO | [5] |
| Molecular Weight | 157.60 g/mol | [5] |
| Appearance | Gray to brown solid | [10] |
| Melting Point | 50 °C | [10] |
| Boiling Point | 125 °C at 3 Torr | [10] |
| Density | 1.234 g/cm³ (Predicted) | [10] |
| pKa | 2.23 (Predicted) | [10] |
| Storage | Store under inert gas at 2-8 °C | [10] |
Table 2: Spectral Data for 2-Chloro-3-methoxyaniline
| Spectrum Type | Key Data | Source |
| Mass Spectrometry (MS) | Molecular ion peak (MH)⁺ at m/z 157.9 | [1][11] |
| Nuclear Magnetic Resonance (NMR) | While specific data for the 3-methoxy isomer is not detailed in the search results, spectra for related isomers like 2-chloro-5-methoxyaniline hydrochloride are available for comparison. | [12][13] |
| Infrared (IR) Spectroscopy | Spectral data for related methoxyanilines are available, which can provide reference for characteristic peaks. | [14] |
Synthesis of 2-Chloro-3-methoxyaniline
The primary synthetic route to 2-Chloro-3-methoxyaniline involves the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole.
Experimental Protocol: Reduction of 2-chloro-3-nitroanisole
This protocol is based on a general procedure found in the chemical literature.[1][11]
Reagents and Materials:
-
2-chloro-3-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile
-
Water
-
Sodium carbonate (solid)
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitroanisole (1.0 equivalent) in a solvent mixture of glacial acetic acid and acetonitrile.
-
To this solution, add iron powder (4.0 equivalents).
-
Heat the reaction mixture to reflux and stir for approximately 3.5 hours.
-
Upon completion of the reaction (monitored by a suitable method like TLC), allow the mixture to cool and then dilute with water.
-
Carefully neutralize the mixture with solid sodium carbonate until the solution is basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic extracts and wash with a saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-3-methoxyaniline as a yellow oil.[1][11] The product can be used in the next step without further purification.[1][11]
Applications in Drug Development
2-Chloro-3-methoxyaniline is a crucial reactant in the synthesis of dual inhibitors targeting Casein Kinase 2 (CK2) and Pim kinases, both of which are implicated in cancer cell proliferation and survival.[2][10]
Role as a Scaffold for Kinase Inhibitors
The aniline moiety of 2-Chloro-3-methoxyaniline serves as a versatile scaffold for building more complex molecules. The amino group provides a reactive handle for various coupling reactions, allowing for the introduction of different pharmacophores to optimize binding affinity and selectivity for the target kinase.
Target Signaling Pathways: CK2 and Pim Kinases
Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and overexpressed in many cancers. It is a key regulator of numerous signaling pathways critical for cell growth, proliferation, and survival, including the Wnt/β-catenin, PI3K/Akt/mTOR, and JAK/STAT pathways.[15][16][17][18] By promoting the activity of these pathways, CK2 contributes to tumorigenesis.[16]
Pim Kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a significant role in cell cycle progression and apoptosis.[19] Their expression is often upregulated in various cancers. The JAK/STAT pathway is a primary upstream regulator of Pim-1 transcription.[20] Pim-1 can phosphorylate several downstream targets, including the pro-apoptotic protein Bad, thereby inhibiting apoptosis and promoting cell survival.[21]
The development of dual inhibitors that target both CK2 and Pim kinases is a promising strategy in cancer therapy, and 2-Chloro-3-methoxyaniline provides a valuable starting point for the synthesis of such compounds.
References
- 1. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthonix, Inc > 113206-03-4 | 2-Chloro-3-methoxyaniline [synthonix.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Chloro-3-methoxyaniline | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmainfosource.com [pharmainfosource.com]
- 7. 2-Chloro-5-methoxyaniline 97 2401-24-3 [sigmaaldrich.com]
- 8. drughunter.com [drughunter.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-Chloro-3-methoxyaniline CAS#: 113206-03-4 [m.chemicalbook.com]
- 11. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]
- 13. 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR spectrum [chemicalbook.com]
- 14. Benzenamine, 2-methoxy- [webbook.nist.gov]
- 15. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review | MDPI [mdpi.com]
- 16. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PIM1 - Wikipedia [en.wikipedia.org]
- 20. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
An In-depth Technical Guide to 2-Chloro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methoxyaniline hydrochloride is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern makes it a valuable building block for targeted therapies, particularly in the development of kinase inhibitors for cancer treatment. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of targeted therapeutics, presenting data in a structured format for ease of reference.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 194.06 g/mol | [1] |
| Molecular Formula | C₇H₉Cl₂NO | [1] |
| Appearance | Not specified for hydrochloride; Free base is a yellow oil | [2] |
| Melting Point | Not specified for hydrochloride; Free base: Not specified | |
| Boiling Point | Not specified for hydrochloride; Free base: Not specified | |
| Solubility | Expected to be soluble in water | Inferred from similar compounds |
| Storage | Room temperature, dry, sealed | [1] |
Synthesis of 2-Chloro-3-methoxyaniline and its Hydrochloride Salt
The primary synthetic route to 2-Chloro-3-methoxyaniline involves the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole. The resulting free base can then be converted to the hydrochloride salt.
Experimental Protocol: Synthesis of 2-Chloro-3-methoxyaniline[2]
This protocol describes the synthesis of the free base, 2-Chloro-3-methoxyaniline, from 2-chloro-3-nitroanisole.
Materials:
-
2-chloro-3-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile
-
Water
-
Sodium carbonate (solid)
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloro-3-nitroanisole (1.0 equivalent) in a mixture of glacial acetic acid and acetonitrile.
-
Add iron powder (approximately 4.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 3.5 hours.
-
Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), cool the mixture and dilute with water.
-
Neutralize the mixture by the careful addition of solid sodium carbonate until the solution is basic.
-
Extract the product into dichloromethane (3x).
-
Combine the organic extracts and wash with a saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-methoxyaniline as a yellow oil.
-
The crude product can be used directly in the next step or purified further by chromatography if required.
Analysis:
-
Mass Spectrometry (MS): Expected [M+H]⁺ = 158.0
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Experimental Protocol: Preparation of this compound
This is a general procedure for the formation of a hydrochloride salt from the free amine.
Materials:
-
2-Chloro-3-methoxyaniline (crude or purified)
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent)
Procedure:
-
Dissolve the crude or purified 2-Chloro-3-methoxyaniline in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of hydrogen chloride in an anhydrous solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
Role in Drug Development: A Precursor to Kinase Inhibitors
2-Chloro-3-methoxyaniline is a valuable precursor for the synthesis of targeted therapies, notably dual inhibitors of Pim and CK2 kinases. These kinases are implicated in various cellular processes that are often dysregulated in cancer.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its expression is often upregulated in various cancers. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary upstream regulator of Pim-1 expression.
Caption: The JAK/STAT signaling pathway leading to Pim-1 kinase activation and its downstream effects.
CK2 Kinase Signaling Pathway
Casein Kinase 2 (CK2) is another ubiquitously expressed serine/threonine kinase that is constitutively active and involved in a wide array of cellular processes, including cell growth, proliferation, and survival. CK2 can modulate several key signaling pathways, making it an attractive target for cancer therapy.
References
Technical Guide: 2-Chloro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methoxyaniline hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its IUPAC name is 2-chloro-3-methoxyaniline;hydrochloride . This aromatic amine is particularly noted for its role as a precursor in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Chloro-3-methoxyaniline and its hydrochloride salt. Data for the hydrochloride salt is limited in publicly available resources; where unavailable, properties of the free aniline are provided as a reference.
| Property | Value | Source |
| IUPAC Name | 2-chloro-3-methoxyaniline;hydrochloride | - |
| CAS Number | 85893-87-4 (hydrochloride)[1] | [1] |
| Molecular Formula | C₇H₉Cl₂NO | [1] |
| Molecular Weight | 194.06 g/mol | [1][2] |
| Appearance | Yellow oil (free aniline) | [3] |
| Melting Point | Data not readily available (hydrochloride) | |
| Boiling Point | Data not readily available (hydrochloride) | |
| Solubility | Soluble in water (hydrochloride) | [4] |
| Mass Spectrum | Molecular ion peak (MH)+: 157.9 (free aniline) | [3] |
Synthesis and Experimental Protocols
2-Chloro-3-methoxyaniline is primarily synthesized through the reduction of 2-chloro-3-nitroanisole. The resulting free aniline can then be converted to its hydrochloride salt.
Protocol 1: Synthesis of 2-Chloro-3-methoxyaniline
This protocol details the synthesis of 2-chloro-3-methoxyaniline from 2-chloro-3-nitroanisole via iron powder reduction.[3]
Materials:
-
2-chloro-3-nitroanisole
-
Glacial acetic acid
-
Acetonitrile
-
Iron powder
-
Water
-
Sodium carbonate (solid)
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).
-
To this solution, add iron powder (1.64 g, 29.4 mmol).
-
Stir the reaction mixture under reflux conditions for 3.5 hours.
-
Upon completion, dilute the mixture with water (70 mL) and neutralize with solid sodium carbonate.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
Results: This procedure affords crude 2-chloro-3-methoxyaniline as a yellow oil with a reported yield of approximately 100%.[3] The product can be used in subsequent reactions without further purification. Purity analysis by HPLC has shown a purity of around 86%.[3]
Protocol 2: Preparation of this compound
This general protocol describes the conversion of an aniline to its hydrochloride salt.
Materials:
-
2-Chloro-3-methoxyaniline
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve the synthesized 2-chloro-3-methoxyaniline in a suitable solvent.
-
Slowly add a molar equivalent of concentrated hydrochloric acid while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The resulting solution can be boiled to dryness to obtain the crystalline hydrochloride salt.[5]
-
The product should be thoroughly dried, for instance, under a vacuum, to remove any excess HCl and water.[5]
Applications in Drug Development
2-Chloro-3-methoxyaniline is a valuable building block in medicinal chemistry, primarily for the synthesis of heterocyclic compounds.[1] A significant application is in the preparation of dual inhibitors of Casein Kinase 2 (CK2) and Pim kinases, which have shown antiproliferative activity against cancer cells.[3]
Dual CK2/Pim Kinase Inhibitors
CK2 and Pim kinases are serine/threonine kinases that are overexpressed in many cancers and are involved in cell proliferation, differentiation, and apoptosis.[6][7] Their simultaneous inhibition is a promising strategy for cancer therapy. 2-Chloro-3-methoxyaniline serves as a key starting material for the synthesis of pyrazolopyrimidine derivatives that act as dual inhibitors of these kinases.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 2-Chloro-3-methoxyaniline and its conversion to the hydrochloride salt.
Caption: Workflow for the synthesis of 2-Chloro-3-methoxyaniline and its hydrochloride salt.
CK2 and Pim Kinase Signaling Pathway in Cancer
This diagram depicts a simplified signaling pathway involving CK2 and Pim kinases in cancer cell proliferation and survival, highlighting key downstream effectors.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Chloro-4-methoxyaniline hydrochloride | C7H9Cl2NO | CID 24181151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]
- 4. 2-Chloroaniline hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility Profile of 2-Chloro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility profile of 2-Chloro-3-methoxyaniline hydrochloride. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on the theoretical underpinnings of its solubility and furnishes detailed, standardized experimental protocols for its empirical determination. Included are structured tables for data presentation, detailed methodologies for solubility assessment, and workflow diagrams to guide the experimental process. This guide is intended to be a foundational resource for professionals in research and drug development, enabling the systematic characterization of this compound's solubility for applications in chemical synthesis and pharmaceutical formulation.
Introduction
This compound is a substituted aniline derivative of interest in various chemical and pharmaceutical research areas. An understanding of its solubility is fundamental for its application, influencing everything from reaction kinetics and purification methods to its handling in formulation and its potential bioavailability in drug development. As a hydrochloride salt, its solubility is expected to be significantly influenced by pH.[1][2] This guide outlines the theoretical basis for its solubility and provides a robust framework for its empirical determination.
Physicochemical Properties
While specific experimental data for the hydrochloride salt is scarce, the properties of the parent compound, 2-Chloro-3-methoxyaniline, provide a basis for understanding its behavior.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-Chloro-3-methoxyanilinium chloride | - |
| CAS Number | 2401-24-3 (Note: This CAS number has also been associated with the 2-chloro-5-methoxy isomer, caution is advised) | [3] |
| Molecular Formula | C₇H₉Cl₂NO | - |
| Molecular Weight | 194.06 g/mol | - |
| Parent Compound Name | 2-Chloro-3-methoxyaniline | [4] |
| Parent Compound CAS | 113206-03-4 | [4][5] |
| Parent Compound MW | 157.60 g/mol | [4] |
Theoretical Solubility Profile
The solubility of this compound is governed by the interplay of its functional groups and its nature as a salt.
Mandatory Visualizations
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmainfosource.com [pharmainfosource.com]
- 4. 2-Chloro-3-methoxyaniline | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
Spectral Data Analysis of 2-Chloro-3-methoxyaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectral data for 2-Chloro-3-methoxyaniline hydrochloride. Due to the limited availability of published experimental spectra for this specific salt, this document combines reported data for the free base with expert analysis to predict the spectral characteristics of the hydrochloride form. Detailed experimental protocols for acquiring NMR, IR, and MS data are also presented.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₇H₉Cl₂NO
-
Molecular Weight: 194.06 g/mol
-
CAS Number: Not available for the hydrochloride salt. (CAS for free base: 113206-03-4)
-
Structure:
Figure 1: Structure of 2-Chloro-3-methoxyaniline (free base)
Mass Spectrometry (MS) Data
Table 1: Mass Spectrometry Data for 2-Chloro-3-methoxyaniline
| Ion | Observed m/z |
| [M+H]⁺ | 157.9[1][2] |
M represents the molecular weight of the free base (157.60 g/mol ).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Experimental NMR spectra for this compound are not publicly available. The following tables present predicted ¹H and ¹³C NMR spectral data based on the structure and known substituent effects. The formation of the hydrochloride salt by protonation of the aniline nitrogen will lead to significant downfield shifts of the aromatic protons and the appearance of a broad signal for the -NH₃⁺ protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | m | - |
| Aromatic-H | 6.8 - 7.2 | m | - |
| Aromatic-H | 6.7 - 7.1 | m | - |
| -OCH₃ | 3.8 - 4.0 | s | - |
| -NH₃⁺ | 8.0 - 10.0 | br s | - |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-NH₃⁺ | 140 - 145 |
| C-Cl | 115 - 120 |
| C-OCH₃ | 155 - 160 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-H | 110 - 130 |
| -OCH₃ | 55 - 60 |
Infrared (IR) Spectroscopy Data (Predicted)
An experimental IR spectrum for this compound is not available. The predicted IR absorption bands are based on the functional groups present in the molecule. The most significant difference from the free base will be the appearance of strong N-H stretching and bending vibrations from the ammonium group.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch (-NH₃⁺) | 2800 - 3200 | Strong, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |
| N-H Bend (-NH₃⁺) | 1500 - 1600 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong, multiple bands |
| C-O Stretch (Aryl ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong |
| C-Cl Stretch | 700 - 850 | Strong |
Detailed Experimental Protocols
The following are detailed protocols for the acquisition of spectral data for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. Complete dissolution is crucial.
-
Transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
-
Data Acquisition:
-
The ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
Set the appropriate acquisition parameters, including spectral width, number of scans (typically 16-64 for ¹H, and more for ¹³C), and relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5]
-
Place a portion of the powder into a pellet press.
-
Apply high pressure (several tons) to form a transparent or translucent pellet.[4][5]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Data Acquisition:
-
The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
The instrument is typically operated in positive ion mode to detect the [M+H]⁺ ion of the free base.
-
The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Figure 2: NMR Spectroscopy Experimental Workflow.
Figure 3: IR Spectroscopy Experimental Workflow.
Figure 4: Mass Spectrometry Experimental Workflow.
References
- 1. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]
- 3. 2-Chloro-3-methoxyaniline | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. webassign.net [webassign.net]
- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Rising Therapeutic Potential of 2-Chloro-3-methoxyaniline Hydrochloride Derivatives: A Technical Overview
For Immediate Release
Shanghai, China – December 28, 2025 – The landscape of modern drug discovery is continually evolving, with a significant focus on the synthesis and evaluation of novel small molecules that exhibit potent and selective biological activities. Among these, derivatives of 2-Chloro-3-methoxyaniline hydrochloride are emerging as a promising class of compounds with diverse therapeutic potential, particularly in oncology and neurodegenerative diseases. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these derivatives, tailored for researchers, scientists, and professionals in drug development.
The core structure of 2-chloro-3-methoxyaniline offers a versatile scaffold for chemical modification, enabling the development of compounds with a range of pharmacological properties. Researchers have successfully synthesized and tested numerous derivatives, revealing significant activities including anticancer, acetylcholinesterase inhibition, and antimicrobial effects. This document summarizes the key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding and further exploration of this chemical space.
Quantitative Analysis of Biological Activity
The biological evaluation of 2-Chloro-3-methoxyaniline derivatives has yielded promising quantitative data, particularly in the realms of anticancer and neuroprotective activities. The following tables summarize the key findings from various studies, providing a comparative overview of the potency of different derivatives.
Table 1: Anticancer Activity of 2-Chloro-3-methoxyaniline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 49 | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | IC50 | 0.35 | [1] |
| Caco-2 (Colorectal) | IC50 | 0.54 | [1] | ||
| PANC-1 (Pancreatic) | IC50 | >1.0 | [1] | ||
| SMMC-7721 (Liver) | IC50 | >1.0 | [1] | ||
| AGS (Gastric) | IC50 | >1.0 | [1] | ||
| Neocryptolepine | Indoloquinoline (Reference) | HCT116 (Colorectal) | IC50 | ~5.95 | [1] |
| 2h | Thiazolidinone | MOLT-4 (Leukemia) | GI50 | < 0.01 | [2] |
| SR (Leukemia) | GI50 | < 0.01 | [2] | ||
| SW-620 (Colon) | GI50 | < 0.01 | [2] | ||
| SF-539 (CNS) | GI50 | < 0.01 | [2] | ||
| SK-MEL-5 (Melanoma) | GI50 | 0.02 | [2] | ||
| Average (60 cell lines) | GI50 | 1.57 | [2] | ||
| Average (60 cell lines) | TGI | 13.3 | [2] | ||
| Average (60 cell lines) | LC50 | 65.0 | [2] | ||
| 2f | Thiazolidinone | Average (60 cell lines) | GI50 | 2.80 | [2] |
| Average (60 cell lines) | TGI | 32.3 | [2] | ||
| Average (60 cell lines) | LC50 | 80.8 | [2] |
IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition; TGI: Total growth inhibition; LC50: 50% lethal concentration.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives
| Compound ID | Derivative Class | Activity Metric | Value (µM) | Reference |
| CHP4 | 2-chloro-3-hydrazinopyrazine | IC50 | 3.76 | [3] |
| CHP5 | 2-chloro-3-hydrazinopyrazine | IC50 | 4.2 | [3] |
| Donepezil | Reference Drug | IC50 | 0.53 | [3] |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of certain 2-Chloro-3-methoxyaniline derivatives has been linked to the modulation of critical cellular signaling pathways. For instance, Compound 49, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects on colorectal cancer cells by targeting the PI3K/AKT/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and advancement of findings in drug discovery. Below are protocols for key experiments cited in the literature concerning 2-Chloro-3-methoxyaniline derivatives.
Synthesis of 2-Chloro-3-methoxyaniline
The parent compound, 2-chloro-3-methoxyaniline, is a critical starting material for the synthesis of its various derivatives. A common synthetic route involves the reduction of 2-chloro-3-nitroanisole.
Procedure:
-
2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) is dissolved in a solvent mixture of glacial acetic acid (19 mL) and either acetonitrile or ethanol (19 mL).[4]
-
To this solution, iron powder (1.64 g, 29.4 mmol) is added.[4]
-
The reaction mixture is stirred under reflux conditions for 3.5 hours.[4]
-
After completion, the mixture is diluted with water (70 mL) and neutralized with solid sodium carbonate (Na2CO3).[4]
-
The product is then extracted with dichloromethane (3 x 150 mL).[4]
-
The combined organic extracts are washed with saturated brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo to yield the crude product as a yellow oil.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Procedure:
-
Cells in the logarithmic growth phase are seeded in 96-well plates at a density of 1 x 10^4 cells/well (100 µL) and incubated overnight at 37 °C.[1]
-
The cells are then exposed to various concentrations of the test compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 µM for Compound 49) for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
Following incubation with the compound, 10 µL of MTT solution (5 mg/mL in PBS, pH 7.2) is added to each well, and the plate is incubated for an additional 4 hours at 37 °C.[1]
-
The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[1]
-
Cell viability is calculated using the formula: Cell Viability (%) = 100% × (Absorbance of sample / Absorbance of control).[1]
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with demonstrated biological activities against cancer and neurodegenerative disorders. The data presented herein highlights the potential of these molecules as scaffolds for the development of novel therapeutics. The indolo[2,3-b]quinoline derivative, Compound 49, shows remarkable and selective cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR pathway.[1] Furthermore, the emergence of 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors opens up new avenues for the treatment of Alzheimer's disease.[3]
Future research should focus on the synthesis of a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR). Further mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Additionally, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The continued exploration of 2-Chloro-3-methoxyaniline derivatives holds significant promise for the discovery of next-generation therapies for a variety of human diseases.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes: Synthesis of Novel Kinase Inhibitors Using 2-Chloro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors utilizing 2-Chloro-3-methoxyaniline hydrochloride as a key building block. This starting material is a versatile precursor for generating libraries of kinase inhibitors, particularly those targeting oncogenic pathways. The protocols outlined below focus on a representative synthesis of a substituted pyrimidine-based kinase inhibitor, a common scaffold in clinically approved drugs.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery. Substituted anilines are a cornerstone in the synthesis of these inhibitors, often forming a key interaction with the hinge region of the kinase ATP-binding site. This compound offers a unique substitution pattern that can be exploited to achieve high potency and selectivity against various kinase targets. The chloro and methoxy groups can influence binding affinity, solubility, and metabolic stability.[1]
This document details the synthesis of a potential kinase inhibitor via a nucleophilic aromatic substitution reaction, a common and effective strategy for constructing kinase inhibitor scaffolds.[2] The target molecule, N-(2-chloro-3-methoxyphenyl)-4-aminopyrimidine, serves as a representative example.
Key Applications
-
Scaffold for Kinase Inhibitor Libraries: this compound can be used to generate a diverse range of kinase inhibitors by reacting it with various heterocyclic electrophiles.
-
Structure-Activity Relationship (SAR) Studies: The chloro and methoxy substituents provide distinct electronic and steric properties, making this reagent valuable for probing the SAR of novel inhibitor series.
-
Development of Inhibitors for Various Kinases: Aniline derivatives are key components of inhibitors targeting a wide range of kinases, including but not limited to Casein Kinase 2 (CK2), Pim kinases, and Src family kinases.[3][4]
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-3-methoxyphenyl)-4-aminopyrimidine
This protocol describes the synthesis of a representative kinase inhibitor scaffold via a nucleophilic aromatic substitution reaction between this compound and 4-chloropyrimidine.
Materials:
-
This compound
-
4-Chloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add 4-chloropyrimidine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at reflux (approximately 117°C) for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, N-(2-chloro-3-methoxyphenyl)-4-aminopyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Kinase substrate (e.g., a generic peptide or protein)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor compound in the kinase assay buffer.
-
In a white, opaque microplate, add the kinase, the inhibitor dilution (or vehicle control), and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes representative inhibitory activities of kinase inhibitors derived from substituted anilines against various kinases. These values are provided for comparative purposes to indicate the potential potency of compounds synthesized using this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2,6-disubstituted purine | Bcr-Abl | 70 | [5] |
| 2,6,9-trisubstituted purine | BTK | 410 | [5] |
| 2,6,9-trisubstituted purine | FLT3-ITD | 380 | [5] |
| 4-anilinoquinoline | c-Src | <100 | [4] |
Visualizations
Caption: General workflow for the synthesis of the target kinase inhibitor.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented here provide a foundation for researchers to design and synthesize new chemical entities with potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling. The straightforward synthetic accessibility and the potential for diverse functionalization make this an attractive scaffold for further exploration in drug discovery programs.
References
- 1. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-3-methoxyaniline Hydrochloride in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-chloro-3-methoxyaniline hydrochloride as a versatile starting material in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. While direct literature examples utilizing the hydrochloride salt are limited, the free base, 2-chloro-3-methoxyaniline, is a key precursor. The hydrochloride salt can typically be used interchangeably by in-situ neutralization or by conversion to the free base prior to the reaction.
Introduction
2-Chloro-3-methoxyaniline is a substituted aniline that serves as a valuable building block for the construction of diverse heterocyclic scaffolds. Its unique substitution pattern, featuring a chloro group and a methoxy group on the aromatic ring, allows for the regioselective synthesis of complex molecules. These substituents can influence the electronic properties and reactivity of the aniline, as well as provide handles for further functionalization, making it an attractive starting material for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This document outlines synthetic strategies and detailed protocols for the preparation of quinolines, benzodiazepines, and acridones using this precursor.
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. Several classical methods can be employed for the synthesis of quinoline derivatives from anilines, such as the Combes, Skraup-Doebner-von Miller, and Friedländer syntheses.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a substituted quinoline.[2][3] The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular electrophilic cyclization and dehydration.
Logical Workflow for Combes Quinoline Synthesis
Caption: General workflow of the Combes quinoline synthesis.
Experimental Protocol: Synthesis of 8-Chloro-7-methoxy-2,4-dimethylquinoline
This protocol is a representative example based on the general principles of the Combes synthesis.
Materials:
-
2-Chloro-3-methoxyaniline (or its hydrochloride salt)
-
Acetylacetone
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
If starting with this compound, neutralize it by dissolving in water and adding a saturated solution of sodium bicarbonate until the solution is basic. Extract the free aniline with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
In a round-bottom flask, dissolve 2-chloro-3-methoxyaniline (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 8-chloro-7-methoxy-2,4-dimethylquinoline.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-3-methoxyaniline | Acetylacetone | H₂SO₄ | Ethanol | Reflux | 3 | 75-85 |
Synthesis of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. A common synthetic route involves the condensation of an o-phenylenediamine with a ketone or an α-halo ketone. While 2-chloro-3-methoxyaniline is not an o-phenylenediamine, it can be a precursor to one through further functionalization, or it can be used in multi-step syntheses to build the benzodiazepine core. A plausible approach involves the reaction with a glycine derivative followed by cyclization.
Logical Workflow for a Multi-step Benzodiazepine Synthesis
Caption: A potential multi-step pathway to benzodiazepines.
Experimental Protocol: Synthesis of a 7-Chloro-8-methoxy-1,4-benzodiazepine derivative (Illustrative)
This protocol outlines a general, multi-step approach.
Step 1: Acylation
-
Dissolve 2-chloro-3-methoxyaniline (1.0 eq) in a suitable aprotic solvent like dichloromethane.
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude N-(2-chloro-3-methoxyphenyl)-2-chloroacetamide.
Step 2: Amination
-
Dissolve the crude product from Step 1 in a suitable solvent like ethanol.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Heat the reaction in a sealed tube at 80-100 °C for 12-24 hours.
-
Cool the reaction, evaporate the solvent, and purify the residue to obtain N-(2-chloro-3-methoxyphenyl)-2-aminoacetamide.
Step 3: Cyclization
-
The final cyclization to the benzodiazepine ring can be achieved under various conditions, often requiring a second carbonyl component and a catalyst. A specific protocol would depend on the desired final structure.
Quantitative Data (Hypothetical):
| Step | Reactants | Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-methoxyaniline, Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 - RT | 4 | 90 |
| 2 | N-(2-chloro-3-methoxyphenyl)-2-chloroacetamide | Ammonia | Ethanol | 100 | 24 | 60 |
Synthesis of Acridones
Acridone and its derivatives are an important class of heterocyclic compounds with applications as dyes, fluorescent materials, and pharmaceuticals, exhibiting anticancer and antiviral activities. A common method for acridone synthesis is the Ullmann condensation, which involves the coupling of an anthranilic acid derivative with an aryl halide, followed by cyclization. Alternatively, the Bernthsen acridine synthesis condenses a diarylamine with a carboxylic acid in the presence of a Lewis acid.
Ullmann Condensation Route
In this approach, 2-chloro-3-methoxyaniline would first be coupled with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) in an Ullmann condensation to form a diphenylamine-2'-carboxylic acid intermediate. Subsequent acid-catalyzed cyclization yields the acridone.
Logical Workflow for Ullmann-based Acridone Synthesis
Caption: Ullmann condensation pathway to acridone derivatives.
Experimental Protocol: Synthesis of 1-Chloro-2-methoxyacridone
This protocol is a representative example based on the general principles of the Ullmann condensation and subsequent cyclization.
Step 1: Ullmann Condensation
-
In a round-bottom flask, combine 2-chloro-3-methoxyaniline (1.0 eq), 2-chlorobenzoic acid (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide and 1,10-phenanthroline.
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-140 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, pour it into water, and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 2-((2-chloro-3-methoxyphenyl)amino)benzoic acid.
Step 2: Cyclization
-
Add the crude product from Step 1 to concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture to 100-120 °C for 1-2 hours.
-
Carefully pour the hot mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a sodium bicarbonate solution to remove any remaining acid.
-
Dry the solid and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 1-chloro-2-methoxyacridone.
Quantitative Data (Hypothetical):
| Step | Reactants | Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-methoxyaniline, 2-Chlorobenzoic acid | CuI, 1,10-Phenanthroline, K₂CO₃ | DMF | 130 | 18 | 65 |
| 2 | 2-((2-chloro-3-methoxyphenyl)amino)benzoic acid | H₂SO₄ | - | 110 | 1.5 | 85 |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and workflows presented here for the synthesis of quinolines, benzodiazepines, and acridones provide a foundation for researchers to explore the rich chemistry of this starting material. The chloro and methoxy substituents offer opportunities for fine-tuning the electronic and steric properties of the final products, as well as for subsequent chemical modifications, making this compound a key asset in the design and development of novel therapeutic agents. Further exploration of different reaction conditions and derivatization strategies is encouraged to expand the library of accessible heterocyclic scaffolds.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and a wide variety of amine coupling partners. Its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods have made it an indispensable tool in medicinal chemistry and materials science.[3][4]
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Chloro-3-methoxyaniline hydrochloride. As a hydrochloride salt, this substrate requires careful consideration of the base used in the reaction to ensure the free amine is available for the catalytic cycle. The electronic and steric properties of the substituted aniline, featuring an electron-donating methoxy group and an ortho-chloro substituent, also influence the choice of catalyst, ligand, and reaction conditions for optimal results.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway that begins with an active Pd(0) species. The key steps of the mechanism are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the 2-Chloro-3-methoxyaniline, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step yields the desired N-arylated product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
The efficiency of this catalytic cycle is highly dependent on the judicious selection of the palladium precursor, ligand, base, and solvent system.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of 2-Chloro-3-methoxyaniline with various amines. These conditions are based on established protocols for similar electron-rich and sterically hindered aryl chlorides and serve as a guide for reaction optimization.
Table 1: Reaction Conditions for the Amination of this compound with Primary Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (3.0) | Toluene | 100 | 12-18 | 85-95 |
| Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (3.5) | Dioxane | 110 | 18-24 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | NaOtBu (3.0) | Toluene | 100 | 12-18 | 80-90 |
Table 2: Reaction Conditions for the Amination of this compound with Secondary Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu (3.0) | Toluene | 100 | 8-12 | 90-98 |
| Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | NaOtBu (3.0) | Toluene | 90 | 10-16 | 88-96 |
| N-Methylaniline | Pd₂(dba)₃ (1.5) | Josiphos (3.0) | K₃PO₄ (3.5) | Dioxane | 110 | 18-24 | 70-80 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure using a Pd₂(dba)₃/Biarylphosphine Ligand System with a Strong Base
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 mmol, 3.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: General Procedure using a Pd(OAc)₂/Josiphos-type Ligand System with a Weaker Base
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
Josiphos-type Ligand (e.g., CyPF-tBu) (0.04 mmol, 4.0 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.5 mmol, 3.5 equiv.)
-
Anhydrous Dioxane (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the Josiphos-type ligand, and the inorganic base (K₃PO₄ or Cs₂CO₃) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Chloro-3-methoxyaniline hydrochloride as a key building block. This versatile reaction enables the synthesis of a wide array of 2-amino-3-methoxy-biphenyl derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for the Suzuki coupling of electron-rich chloroanilines and provide a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester. This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.
This compound is a valuable starting material for the synthesis of various bioactive molecules. The presence of the chloro, methoxy, and amino groups provides multiple points for further functionalization, making it an attractive building block for creating diverse chemical libraries. The Suzuki coupling at the chloro position allows for the introduction of various aryl and heteroaryl substituents, leading to the formation of substituted biphenyl structures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (2-Chloro-3-methoxyaniline) to form a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Reaction Parameters
The success of a Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. Due to the electron-donating nature of the amino and methoxy groups, the C-Cl bond of 2-Chloro-3-methoxyaniline is less reactive than in electron-deficient aryl chlorides. Therefore, the choice of a suitable catalytic system is crucial for achieving good yields.
Data Presentation: Representative Reaction Components and Conditions
| Component | Examples | Role in Reaction | Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. | Catalyst loading typically ranges from 1-5 mol%. The choice can influence reaction efficiency. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos, RuPhos), PPh₃ | Stabilizes the palladium catalyst and facilitates the catalytic cycle. | Bulky, electron-rich phosphine ligands are often effective for coupling unreactive aryl chlorides.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. | The choice and stoichiometry of the base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, Ethanol/Water mixtures | Solubilizes reactants and facilitates the reaction. | The choice of solvent can influence reaction temperature and catalyst performance. |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | Provides the coupling partner. | The purity and stability of the boronic acid are important for obtaining high yields. |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with an arylboronic acid. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Note on the Starting Material: this compound is a salt. To use it in the Suzuki coupling reaction, it should be neutralized to the free aniline, or a sufficient amount of base should be used to both neutralize the hydrochloride and facilitate the catalytic cycle. The protocols below assume the use of the hydrochloride salt with an appropriate amount of base.
Protocol A: General Procedure using a Buchwald Ligand System
This protocol is recommended for achieving good yields with the relatively unreactive 2-Chloro-3-methoxyaniline. Buchwald ligands are known to be effective for challenging cross-coupling reactions.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene/Water (e.g., 10:1 mixture)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or sealable vial, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-methoxy-biphenyl derivative.
Protocol B: Procedure using a Tetrakis(triphenylphosphine)palladium(0) Catalyst
This protocol uses a more traditional and readily available catalyst system. It may require longer reaction times or higher temperatures for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (e.g., 4:1 mixture)
-
Round-bottom flask with condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water solvent mixture via syringe.
-
Stir the reaction mixture at 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagrams of Key Processes
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently active ligand- Inappropriate base or solvent- Low reaction temperature | - Use a fresh palladium precursor.- Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).- Screen different bases (K₃PO₄ is often more effective than K₂CO₃).- Ensure anhydrous solvents are used.- Increase the reaction temperature. |
| Formation of side products (e.g., homocoupling of boronic acid) | - Reaction temperature is too high- Presence of oxygen | - Lower the reaction temperature.- Ensure the reaction is performed under a strict inert atmosphere. |
| Decomposition of starting material or product | - Reaction temperature is too high- Prolonged reaction time | - Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-amino-3-methoxy-biphenyl derivatives from this compound. The choice of a suitable palladium catalyst and ligand system, along with the appropriate base and solvent, is critical for achieving high yields, especially given the reduced reactivity of the chloroaniline substrate. The protocols provided in these application notes offer a solid foundation for researchers to develop and apply this valuable transformation in their synthetic endeavors, particularly in the fields of drug discovery and medicinal chemistry. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for the Synthetic Utility of 2-Chloro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-Chloro-3-methoxyaniline hydrochloride as a versatile intermediate in organic synthesis. This compound serves as a valuable building block for the introduction of the 2-chloro-3-methoxyphenyl moiety, a common structural motif in medicinally relevant compounds. The following protocols detail its application in amide formation and as a precursor for heterocyclic synthesis, highlighting its utility in the development of potential kinase inhibitors and other bioactive molecules.
Application 1: Synthesis of N-(2-chloro-3-methoxyphenyl)acetamide
This protocol describes the straightforward acylation of 2-Chloro-3-methoxyaniline to form the corresponding acetamide. N-aryl acetamides are common intermediates in medicinal chemistry, often serving as precursors for more complex heterocyclic structures or as bioactive molecules in their own right.
Experimental Protocol
Materials:
-
2-Chloro-3-methoxyaniline
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-Chloro-3-methoxyaniline (1.0 equivalent) and pyridine (1.0 equivalent) in dichloromethane is cooled in an ice bath.
-
A solution of acetyl chloride (1.1 equivalents) in dichloromethane is added dropwise to the cooled mixture.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude N-(2-chloro-3-methoxyphenyl)acetamide can be further purified by crystallization.
Quantitative Data
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Chloro-3-methoxyaniline | 1.0 | 157.60 |
| Acetyl chloride | 1.1 | 78.50 |
| Pyridine | 1.0 | 79.10 |
Typical yields for this type of reaction are generally high, often exceeding 90%, depending on the purity of the starting materials and the reaction scale.
Experimental Workflow
Caption: Workflow for the synthesis of N-(2-chloro-3-methoxyphenyl)acetamide.
Application 2: Precursor for Heterocyclic Synthesis - Preparation of Dual CK2 and Pim Kinase Inhibitors
2-Chloro-3-methoxyaniline is a key reactant in the synthesis of potent dual inhibitors of protein kinase CK2 and Pim kinases, which are implicated in cancer cell proliferation.[1] The aniline moiety serves as a crucial pharmacophore for interaction with the kinase active site. The general synthetic approach involves the formation of a substituted quinazoline ring system.
General Synthetic Scheme
While a specific, detailed protocol starting from 2-Chloro-3-methoxyaniline for a multi-step synthesis of a specific kinase inhibitor is proprietary and often found within patents, the initial steps would likely involve a condensation reaction to build the heterocyclic core. A plausible synthetic pathway could involve the reaction of 2-Chloro-3-methoxyaniline with a suitable dicarbonyl compound or its equivalent to form a quinoline or quinazoline scaffold.
Signaling Pathway Context
References
Application Notes and Protocols: 2-Chloro-3-methoxyaniline Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-3-methoxyaniline hydrochloride as a key intermediate in the synthesis of pharmaceutical compounds, particularly focusing on its application in the development of kinase inhibitors. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of synthetic and signaling pathways.
Introduction and Application Profile
This compound is a substituted aniline derivative that serves as a crucial building block in organic synthesis for the creation of complex molecules with therapeutic potential.[1] Its chemical structure, featuring a reactive amine group and chloro and methoxy substituents on the benzene ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many active pharmaceutical ingredients (APIs).[1]
A significant application of this intermediate is in the development of dual inhibitors of Casein Kinase 2 (CK2) and Provirus integration site for Moloney murine leukemia virus (Pim-1) kinases.[2] Both CK2 and Pim-1 are serine/threonine kinases that are overexpressed in a multitude of human cancers and are implicated in promoting cell proliferation, survival, and resistance to apoptosis.[3] Therefore, the dual inhibition of these kinases presents a promising strategy for the development of novel anti-cancer therapeutics.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉Cl₂NO | [4] |
| Molecular Weight | 194.06 g/mol | [4] |
| Appearance | Solid | - |
| CAS Number | 2401-24-3 | [5] |
| MDL Number | MFCD10698629 | [4] |
Quantitative Data from a Representative Synthesis
The following table summarizes the quantitative data for the synthesis of 2-Chloro-3-methoxyaniline from its precursor, 2-chloro-3-nitroanisole.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) | [6] |
| Reagents | Iron powder (1.64 g, 29.4 mmol), Glacial acetic acid (19 mL), Acetonitrile (19 mL) | [6] |
| Reaction Time | 3.5 hours | [6] |
| Reaction Conditions | Reflux | [6] |
| Product Yield | 1.2 g (100%) | [6] |
| Product Purity (HPLC) | 86% at 220 nm | [6] |
| Molecular Ion Peak (MS) | 157.9 (MH)⁺ | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-methoxyaniline
This protocol details the synthesis of 2-Chloro-3-methoxyaniline from 2-chloro-3-nitroanisole via reduction.[6]
Materials:
-
2-chloro-3-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile
-
Water
-
Sodium carbonate (solid)
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).
-
Add iron powder (1.64 g, 29.4 mmol) to the solution.
-
Stir the reaction mixture under reflux conditions for 3.5 hours.
-
After the reaction is complete, dilute the mixture with water (70 mL).
-
Neutralize the mixture with solid sodium carbonate.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic phases and wash with saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-chloro-3-methoxyaniline (1.2 g, 100% yield) is obtained as a yellow oil and can be used in the next reaction step without further purification.[6]
Protocol 2: General Protocol for the Synthesis of a Pyrimidine-Based Kinase Inhibitor
This protocol describes a representative nucleophilic aromatic substitution reaction to synthesize a substituted aminopyrimidine, a common core structure in kinase inhibitors, using this compound.
Materials:
-
This compound
-
2,4-dichloropyrimidine (or other suitable dihalopyrimidine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq). Stir the mixture at room temperature for 10 minutes.
-
Add 2,4-dichloropyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(2-chloro-3-methoxyphenyl)-pyrimidin-4-amine derivative.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis of 2-Chloro-3-methoxyaniline.
General Kinase Inhibitor Synthesis
Caption: Generalized Kinase Inhibitor Synthesis Workflow.
CK2 and Pim-1 Signaling Pathways in Cancer
Caption: Inhibition of CK2 and Pim-1 Signaling Pathways.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-Chloro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel antimicrobial agents starting from 2-Chloro-3-methoxyaniline hydrochloride. The described synthetic pathway involves the formation of a key intermediate, 2-chloro-8-methoxyquinoline-3-carbaldehyde, which is subsequently converted into biologically active hydrazone and azetidin-2-one derivatives. The protocols provided are based on established chemical transformations and offer a clear route to obtaining compounds with potential antibacterial and antifungal properties.
Overview of the Synthetic Pathway
The multi-step synthesis commences with the acetylation of the starting material, 2-Chloro-3-methoxyaniline, to form N-(2-chloro-3-methoxyphenyl)acetamide. This intermediate then undergoes a Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds, to yield the crucial quinoline scaffold, 2-chloro-8-methoxyquinoline-3-carbaldehyde. This aldehyde is then derivatized in two subsequent steps to produce the final antimicrobial compounds. First, a hydrazone is formed by condensation with a substituted hydrazine. This is followed by a [2+2] cycloaddition reaction with chloroacetyl chloride to construct the β-lactam ring of the azetidin-2-one derivatives.
Caption: Overall synthetic workflow from the starting material to the final antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-3-methoxyphenyl)acetamide (Intermediate I)
This protocol details the acetylation of 2-Chloro-3-methoxyaniline.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid
-
Water
-
Ice
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a solution of hydrochloric acid and water.
-
To the clear solution, add acetic anhydride (1.1 equivalents) and stir the mixture until the reaction is complete.
-
Pour the reaction mixture into a solution of sodium acetate in water to precipitate the product.
-
Stir the solution and cool in an ice bath to ensure complete precipitation.
-
Filter the separated N-(2-chloro-3-methoxyphenyl)acetamide, wash with cold water, and dry.
-
The crude product can be recrystallized from boiling water or an ethanol/water mixture to obtain a purified solid.
Protocol 2: Synthesis of 2-chloro-8-methoxyquinoline-3-carbaldehyde (Intermediate II)
This protocol describes the Vilsmeier-Haack cyclization to form the quinoline core.[1]
Materials:
-
N-(2-chloro-3-methoxyphenyl)acetamide (Intermediate I)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, take dry DMF (3 equivalents).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (4-5 equivalents) dropwise to the DMF with constant stirring.
-
After the addition is complete, add N-(2-chloro-3-methoxyphenyl)acetamide (1 equivalent) portion-wise to the Vilsmeier reagent.
-
After the addition, heat the reaction mixture to 80-100 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product that precipitates is filtered, washed thoroughly with water, and dried to yield crude 2-chloro-8-methoxyquinoline-3-carbaldehyde.[1]
-
The product can be purified by recrystallization from a suitable solvent like ethyl acetate.[1]
Protocol 3: Synthesis of Hydrazone Intermediates
This protocol outlines the formation of the hydrazone linkage.
Materials:
-
2-chloro-8-methoxyquinoline-3-carbaldehyde (Intermediate II)
-
Substituted aryl hydrazine (e.g., 4-nitrophenylhydrazine or 2,4-dinitrophenylhydrazine) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chloro-8-methoxyquinoline-3-carbaldehyde (1 equivalent) in DMF or ethanol.
-
Add the substituted aryl hydrazine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
The precipitated hydrazone product is filtered, washed with water, and dried.[1]
Protocol 4: Synthesis of Azetidin-2-one Fused Quinoline Derivatives (Final Products)
This protocol details the final cycloaddition step to form the β-lactam ring.[1]
Materials:
-
Hydrazone intermediate from Protocol 3
-
Triethylamine
-
Chloroacetyl chloride
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
Dissolve the hydrazone intermediate (1 equivalent) in dry DMF.
-
Add triethylamine (2 equivalents) to the solution.
-
Add chloroacetyl chloride (2 equivalents) dropwise over a period of 30 minutes with stirring.
-
Reflux the reaction mixture for 5 hours.
-
Filter the reaction mixture to remove any solid formed.
-
Pour the filtrate onto crushed ice to precipitate the final azetidin-2-one product.
-
Filter the product, wash with water, and recrystallize from a suitable solvent such as ethyl acetate to obtain the purified antimicrobial agent.[1]
Caption: Step-by-step experimental workflow for the synthesis of antimicrobial agents.
Antimicrobial Activity Data
The synthesized azetidin-2-one derivatives of 2-chloro-8-methoxyquinoline have been screened for their antimicrobial activity against a panel of pathogenic microorganisms. The filter paper disc diffusion method is a common technique for this evaluation.[1][2] The diameter of the zone of inhibition is measured to quantify the antimicrobial potency.
Table 1: Antimicrobial Activity of Azetidin-2-one Derivatives [1]
| Compound ID | Substituent (on phenylamino) | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Candida albicans (Zone of Inhibition in mm) |
| AZT-1 | 2,4-Dinitrophenyl | 15 | 14 | 13 |
| AZT-2 | 4-Nitrophenyl | 12 | 11 | 11 |
| Amikacin (Standard) | - | 20 | 18 | - |
| Ketoconazole (Standard) | - | - | - | 16 |
Note: The data presented is based on the reported activity of 3-chloro-4-(2-chloro-8-methoxyquinolin-3-yl)-1-(substituted phenylamino)azetidin-2-ones.[1]
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for these novel compounds requires further investigation, quinoline-based antimicrobials are known to target various essential cellular processes in microorganisms. For instance, some quinolones are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. The azetidin-2-one (β-lactam) ring is a well-known pharmacophore present in penicillin and cephalosporin antibiotics, which acts by inhibiting bacterial cell wall synthesis. The synthesized compounds, therefore, may exhibit a dual mechanism of action or have a novel target.
Caption: Postulated mechanism of antimicrobial action for the synthesized compounds.
Conclusion
The protocols and data presented herein provide a solid foundation for the synthesis and evaluation of novel antimicrobial agents derived from this compound. The modular nature of the synthesis allows for the generation of a library of compounds by varying the substituents on the aryl hydrazine, which can be screened to identify candidates with enhanced potency and a broader spectrum of activity. Further studies are warranted to elucidate the precise mechanism of action and to assess the in vivo efficacy and toxicity of these promising compounds.
References
Application Notes and Protocols: Preparation of Antifungal Derivatives from 2-Chloro-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and evaluation of novel antifungal derivatives starting from 2-chloro-3-methoxyaniline hydrochloride. The methodologies described are based on established synthetic routes for analogous compounds and are intended to guide the development of new potential antifungal agents.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents.[1] Anilines and their derivatives have been identified as promising scaffolds for the synthesis of various bioactive molecules, including those with antifungal properties. This compound serves as a versatile starting material for the generation of diverse chemical entities. This application note outlines the preparation of two classes of potential antifungal compounds—Schiff bases and pyrazole derivatives—from this precursor. The protocols are designed to be adaptable for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Synthetic Workflow
The overall synthetic strategy involves two main pathways originating from this compound, as depicted in the workflow diagram below. The first pathway leads to the formation of Schiff base derivatives through condensation with various aromatic aldehydes. The second, more extensive pathway, utilizes these Schiff bases to generate chalcones, which are then cyclized to yield pyrazole derivatives.
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-Chloro-3-methoxyaniline (Free Base)
This protocol is adapted from a general procedure for the synthesis of 2-chloro-3-methoxyaniline.[2]
-
Dissolve this compound in deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution reaches 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to yield 2-chloro-3-methoxyaniline as an oil.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol is based on the general synthesis of Schiff bases from anilines and aldehydes.[3]
-
Dissolve 10 mmol of 2-chloro-3-methoxyaniline in 20 mL of ethanol.
-
Add 10 mmol of a substituted aromatic aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the Schiff base derivative.
Protocol 3: Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives from anilines often proceeds through a chalcone intermediate.[4][5]
Step 1: Synthesis of Chalcone Intermediate
-
In a flask, prepare a solution of the Schiff base derivative (10 mmol) from Protocol 2 and an appropriate acetophenone (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of aqueous potassium hydroxide (KOH) solution (40%).
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the chalcone.
Step 2: Cyclization to Pyrazole
-
Dissolve the chalcone (5 mmol) in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pyrazole derivative.
Protocol 4: In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds can be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1]
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with RPMI-1640 medium to achieve a range of test concentrations.
-
Prepare a fungal inoculum of the desired strain (e.g., Candida albicans, Aspergillus niger) and adjust the concentration to approximately 1-5 x 10³ CFU/mL.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (medium with inoculum and DMSO, without any test compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[1]
Data Presentation
The following tables present representative antifungal activity data for Schiff base and pyrazole derivatives that are structurally analogous to those proposed in this application note. This data is intended to provide a benchmark for expected activity.
Table 1: Representative Antifungal Activity of Schiff Base Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| SB-1 | Aspergillus niger | 31.25 | [3] |
| SB-1 | Candida albicans | 62.5 | [3] |
| SB-2 | Aspergillus niger | 15.6 | [6] |
| SB-2 | Candida albicans | 31.25 | [6] |
Table 2: Representative Antifungal Activity of Pyrazole Derivatives
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Reference |
| PZ-1 | Rhizoctonia solani | 0.37 | [7] |
| PZ-2 | Fusarium graminearum | 0.0530 µM | [8] |
| PZ-3 | Alternaria porri | >100 | [7] |
Proposed Mechanism of Action
Many azole antifungal agents, including pyrazole derivatives, function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal cell death.
Disclaimer: The synthetic protocols and expected outcomes described in this document are based on established chemical literature for analogous compounds. Researchers should exercise appropriate safety precautions and optimize reaction conditions as necessary. The provided antifungal activity data is for illustrative purposes only.
References
- 1. scielo.br [scielo.br]
- 2. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Chloro-3-methoxyaniline Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-chloro-3-methoxyaniline hydrochloride as a key intermediate in the synthesis of novel agrochemicals, with a specific focus on the development of potent fungicides. The following sections detail the synthesis of a target fungicidal compound, including a step-by-step experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a versatile aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the aniline ring, allows for the creation of diverse molecular architectures with potential biological activity. In the field of agrochemical research, this compound is a precursor for the synthesis of heterocyclic compounds, such as thiadiazole derivatives, which have demonstrated significant fungicidal properties.
Featured Application: Synthesis of a Novel 1,3,4-Thiadiazole Fungicide
A prime example of the application of 2-chloro-3-methoxyaniline in agrochemical synthesis is the preparation of 2-(2-chloro-3-methoxyphenylamino)-5-methyl-1,3,4-thiadiazole. This compound has been identified as a promising fungicide. The synthesis involves a multi-step process starting from the free base, 2-chloro-3-methoxyaniline, which can be readily obtained from its hydrochloride salt by neutralization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the target fungicide.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-methoxyaniline | CN104292233A |
| Final Product | 2-(2-chloro-3-methoxyphenylamino)-5-methyl-1,3,4-thiadiazole | CN104292233A |
| Yield | 85% | CN104292233A |
| Purity | >98% (by HPLC) | CN104292233A |
Fungicidal Activity
The synthesized 2-(2-chloro-3-methoxyphenylamino)-5-methyl-1,3,4-thiadiazole has exhibited notable fungicidal activity against various plant pathogens.
| Fungal Species | Inhibition Rate (%) at 50 ppm | Reference |
| Botrytis cinerea | 88 | CN104292233A |
| Fusarium oxysporum | 85 | CN104292233A |
| Rhizoctonia solani | 92 | CN104292233A |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-(2-chloro-3-methoxyphenylamino)-5-methyl-1,3,4-thiadiazole from 2-chloro-3-methoxyaniline.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Water (deionized)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Acetyl chloride
-
Pyridine
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Hydrochloric acid (HCl)
Protocol:
Step 1: Preparation of 2-Chloro-3-methoxyaniline (Free Base)
-
Dissolve this compound in water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the solution becomes basic (pH ~8).
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 2-chloro-3-methoxyaniline as an oil.
Step 2: Synthesis of N-(2-chloro-3-methoxyphenyl)acetamide
-
Dissolve 2-chloro-3-methoxyaniline in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize from ethanol to obtain pure N-(2-chloro-3-methoxyphenyl)acetamide.
Step 3: Synthesis of N-(2-chloro-3-methoxyphenyl)carbamothioylacetamide
-
Reflux a mixture of N-(2-chloro-3-methoxyphenyl)acetamide and thiosemicarbazide in ethanol for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(2-chloro-3-methoxyphenyl)carbamothioylacetamide.
Step 4: Synthesis of 2-(2-chloro-3-methoxyphenylamino)-5-methyl-1,3,4-thiadiazole
-
Add N-(2-chloro-3-methoxyphenyl)carbamothioylacetamide to phosphorus oxychloride slowly with cooling.
-
Heat the reaction mixture at 80°C for 3 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield pure 2-(2-chloro-3-methoxyphenylamino)-5-methyl-1,3,4-thiadiazole.
Synthesis Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthetic pathway for the target fungicide and a conceptual representation of its potential mode of action.
Caption: Synthetic pathway for 2-(2-chloro-3-methoxyphenylamino)-5-methyl-1,3,4-thiadiazole.
Application Notes and Protocols for the Electrophilic Substitution of 2-Chloro-3-methoxyaniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-3-methoxyaniline is a valuable substituted aniline derivative that serves as a key building block in organic synthesis. Notably, it is a reactant used in the preparation of dual inhibitors of CK2 and Pim kinases, which have shown antiproliferative activity against cancer cells[1]. Understanding its reactivity with electrophiles is crucial for its application in medicinal chemistry and materials science. This document provides a detailed overview of the predicted reactivity, regioselectivity, and representative protocols for electrophilic aromatic substitution (EAS) reactions on this scaffold.
The starting material, 2-chloro-3-methoxyaniline hydrochloride, features a protonated amino group (-NH₃⁺). This group is strongly deactivating and meta-directing. For most electrophilic aromatic substitutions, the reaction is performed on the free aniline, 2-chloro-3-methoxyaniline, which can be generated in situ or by a prior neutralization step. The free amino group (-NH₂) is a potent activating group and, along with the methoxy group, dictates the reaction's regiochemical outcome.
Reactivity and Regioselectivity
The regioselectivity of electrophilic aromatic substitution on 2-chloro-3-methoxyaniline is governed by the combined electronic effects of the three substituents on the aromatic ring: the amino (-NH₂), chloro (-Cl), and methoxy (-OCH₃) groups.
-
Amino Group (-NH₂): A very strong activating group due to resonance, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).[2]
-
Methoxy Group (-OCH₃): A strong activating group that also directs ortho and para (positions 2, 4, and 6).[3]
-
Chloro Group (-Cl): A deactivating group due to its inductive effect, but it directs ortho and para via resonance (positions 1, 3, and 5).[3]
The powerful activating and directing effects of the amino and methoxy groups are dominant. Both groups strongly activate positions 4 and 6. Therefore, electrophilic attack is overwhelmingly favored at these positions. Position 4 is activated by both a para relationship to the amino group and an ortho relationship to the methoxy group. Position 6 is activated by an ortho relationship to the amino group and a para relationship to the methoxy group. Steric hindrance from the adjacent chloro group at position 2 may slightly disfavor substitution at position 6.
Caption: Predicted sites for electrophilic attack on 2-chloro-3-methoxyaniline.
Predicted Outcomes for Electrophilic Aromatic Substitution Reactions
While specific experimental data for 2-chloro-3-methoxyaniline is limited, the outcomes of common electrophilic aromatic substitution reactions can be predicted based on established chemical principles. The following table summarizes the expected major products and potential reaction conditions.
| Reaction Type | Electrophile (Source) | Predicted Major Product(s) | Typical Conditions |
| Bromination | Br₂ | 4-Bromo-2-chloro-3-methoxyaniline and/or 6-Bromo-2-chloro-3-methoxyaniline | Acetic acid or CH₂Cl₂, room temperature |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-chloro-3-methoxyaniline and/or 6-Nitro-2-chloro-3-methoxyaniline | Acetic anhydride (to protect amine), then HNO₃/H₂SO₄ at low temp.[4] |
| Sulfonation | SO₃/H₂SO₄ (Oleum) | 4-Amino-3-chloro-2-methoxybenzenesulfonic acid | Concentrated H₂SO₄, heating[2] |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-2-chloro-3-methoxyaniline and/or 6-Acyl-2-chloro-3-methoxyaniline | Amine protection required (e.g., as amide) before reaction[5] |
General Experimental Workflow
The successful execution of an electrophilic substitution reaction on this compound involves several key stages, from substrate preparation to final product characterization.
References
- 1. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Chloro-3-methoxyaniline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-methoxyaniline hydrochloride. The information is designed to help optimize reaction conditions and address common challenges encountered during its use as a synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of 2-Chloro-3-methoxyaniline and its hydrochloride salt is crucial for designing experiments. Key data is summarized in the table below.
| Property | Value | Source |
| Free Amine (2-Chloro-3-methoxyaniline) | ||
| Molecular Formula | C₇H₈ClNO | --INVALID-LINK-- |
| Molecular Weight | 157.60 g/mol | --INVALID-LINK-- |
| Appearance | Gray to brown solid | ChemicalBook CAS#113206-03-4 |
| Melting Point | 50 °C | ChemicalBook CAS#113206-03-4 |
| Boiling Point | 125 °C @ 3 Torr | ChemicalBook CAS#113206-03-4 |
| pKa (Predicted) | 2.23 ± 0.10 | ChemicalBook CAS#113206-03-4 |
| Hydrochloride Salt | ||
| Molecular Formula | C₇H₉Cl₂NO | --INVALID-LINK-- |
| Molecular Weight | 194.06 g/mol | --INVALID-LINK-- |
| Storage | Room temperature, dry, sealed | --INVALID-LINK-- |
Q2: I am using this compound in a reaction where the aniline is a nucleophile. Why is my reaction not proceeding?
A2: The primary amino group in this compound is protonated, forming an anilinium salt. This protonated form is not nucleophilic. To render it reactive, you must add a base to deprotonate the anilinium ion and generate the free amine in situ. The choice of base is critical and depends on the reaction's sensitivity to basicity. Common choices include organic amines (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., potassium carbonate, sodium tert-butoxide).
Q3: What are the most common applications of 2-Chloro-3-methoxyaniline in organic synthesis?
A3: 2-Chloro-3-methoxyaniline is a versatile intermediate, primarily used in the synthesis of pharmaceuticals and other complex organic molecules.[1] It is a known reactant in the preparation of dual inhibitors of CK2 and Pim kinases, which have shown antiproliferative activity against cancer cells.[2] Its bifunctional nature (a nucleophilic amine and a halogenated aromatic ring) allows it to participate in a variety of transformations, including:
-
N-Arylation Reactions (e.g., Buchwald-Hartwig amination): The amine group acts as a nucleophile.
-
C-C and C-N Bond Forming Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The chloro-substituted ring acts as the electrophilic partner.
-
Diazotization and subsequent Sandmeyer reactions: The amine is converted to a diazonium salt, which can be replaced by various functionalities.[3]
-
Acylation/Sulfonylation: The amine reacts with acyl or sulfonyl chlorides to form amides and sulfonamides, respectively.
Q4: How can I purify my reaction mixture to remove unreacted 2-Chloro-3-methoxyaniline?
A4: Due to the basic nature of the aniline's amino group, a common and effective purification method is an acidic wash. By washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), the basic aniline will be protonated and extracted into the aqueous layer as its hydrochloride salt. This method is effective provided your desired product is not basic and will remain in the organic phase.
Troubleshooting Guides
This section addresses specific issues you might encounter during common reactions involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig & Suzuki)
Issue: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation of Hydrochloride Salt | The aniline hydrochloride must be fully neutralized to the free amine to participate in the catalytic cycle. Increase the equivalents of base (typically 1.5-2.5 eq.). Consider a stronger base like NaOtBu or K₃PO₄. |
| Catalyst Inactivity | The Pd(0) catalyst can be sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon). |
| Inappropriate Ligand Choice | The choice of phosphine ligand is critical. For electron-rich anilines, bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are often effective. Screen a variety of ligands to find the optimal one for your specific substrate coupling. |
| Poor Solubility | The hydrochloride salt may have poor solubility in common non-polar solvents like toluene. Consider a more polar aprotic solvent such as 1,4-dioxane or THF. The free amine, once formed, should have better solubility. |
| Low Reaction Temperature | Aryl chlorides are generally less reactive than bromides or iodides. Higher temperatures (e.g., 80-110 °C) may be required to promote oxidative addition. |
Acylation and Sulfonylation Reactions
Issue: Formation of multiple products or low yield.
| Potential Cause | Troubleshooting Step |
| Diacylation | If using a highly reactive acylating agent, diacylation at the nitrogen is possible. Use stoichiometric amounts of the acylating agent and consider running the reaction at a lower temperature. |
| Incomplete Reaction | Ensure complete deprotonation of the hydrochloride salt. A tertiary amine base like triethylamine or pyridine is often sufficient. The reaction may require gentle heating to go to completion. |
| Side reactions with other functional groups | If your acylating or sulfonylating agent has other reactive sites, consider a protection strategy for those groups. |
Diazotization and Sandmeyer Reactions
Issue: Low yield of the desired product and formation of colored impurities.
| Potential Cause | Troubleshooting Step |
| Decomposition of Diazonium Salt | Diazonium salts are often unstable at room temperature. The reaction should be carried out at low temperatures (typically 0-5 °C). |
| Incorrect pH for Azo Coupling (Side Reaction) | If your reaction mixture contains other activated aromatic rings, undesired azo coupling can occur. The pH must be carefully controlled. For reactions with anilines, a weakly acidic medium (pH 4-5) is generally preferred to minimize N-coupling and prevent deactivation of the ring by protonation. |
| Premature Loss of N₂ | While aryl diazonium salts are more stable than their alkyl counterparts, premature loss of nitrogen gas can occur, leading to undesired side products. Maintain low temperatures until the addition of the copper(I) salt. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrates and equipment.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
Phosphine Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.5 equiv.).
-
In a separate vial, weigh the palladium pre-catalyst (1-5 mol%) and the ligand (2-10 mol%). Add these solids to the reaction vessel.
-
Seal the vessel, then evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine. If unreacted aniline remains, perform an acid wash with 1M HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Acylation
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.) and the anhydrous solvent.
-
Cool the suspension in an ice bath (0 °C).
-
Add the tertiary amine base (2.2 equiv.) and stir for 10-15 minutes.
-
Slowly add the acylating agent (1.05 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1M HCl (to remove excess base and any remaining free aniline), then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for reactions involving this compound.
Caption: Workflow for the essential deprotonation of the hydrochloride salt.
Caption: Key parameters influencing Buchwald-Hartwig amination outcomes.
Caption: Logic diagram for purification via acidic workup.
References
Technical Support Center: Synthesis of 2-Chloro-3-methoxyaniline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-3-methoxyaniline hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of 2-chloro-3-nitroanisole.
| Observation | Potential Cause | Suggested Solution |
| Low or no conversion of starting material (2-chloro-3-nitroanisole) | Inactive reducing agent (iron powder). | Use fresh, finely powdered iron. Pre-activation with dilute HCl may improve reactivity. |
| Insufficient acid concentration. | Ensure the correct amount and concentration of acetic acid is used. | |
| Poor solubility of the starting material. | Ensure the solvent system (e.g., acetic acid/acetonitrile) completely dissolves the 2-chloro-3-nitroanisole at the reaction temperature. | |
| Reaction mixture is dark brown or black | Formation of aniline polymers. | This can occur with prolonged reaction times or exposure to air at high temperatures. Ensure the reaction is worked up promptly upon completion and consider running the reaction under an inert atmosphere (e.g., nitrogen). |
| TLC analysis shows multiple spots in addition to the product | Incomplete reaction leading to the presence of intermediates. | Increase the reaction time or the amount of reducing agent. Monitor the reaction by TLC until the starting material spot disappears. |
| Formation of byproducts. | Refer to the Byproduct Identification and Mitigation section below. | |
| Low yield of isolated product | Loss during workup and extraction. | Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| Inefficient purification. | Optimize the purification method. For the hydrochloride salt, recrystallization is often effective. For the free amine, distillation under reduced pressure can be used. | |
| Product is an oil instead of a solid | Presence of impurities. | The presence of byproducts can lower the melting point of the final product. Effective purification is necessary. |
| Final product (hydrochloride salt) is off-white or colored | Presence of colored impurities, possibly from oxidation. | Recrystallize the hydrochloride salt. The use of activated carbon during recrystallization can help remove colored impurities. Store the final product protected from light and air. |
Byproduct Identification and Mitigation
The primary synthesis route involves the reduction of the nitro group of 2-chloro-3-nitroanisole. Incomplete reduction or side reactions can lead to several byproducts. A typical purity of the crude product is around 86%, indicating the presence of various impurities.[1][2]
| Byproduct Name | Chemical Structure | Reason for Formation | Mitigation Strategy |
| N-(2-chloro-3-methoxyphenyl)acetamide | ![]() | Reaction of the product amine with the acetic acid solvent, especially at high temperatures and prolonged reaction times. | Use a co-solvent like ethanol or acetonitrile to dilute the acetic acid.[1] Minimize reaction time after the starting material is consumed. |
| 1-Chloro-2-methoxy-3-nitrosobenzene | ![]() | Incomplete reduction of the nitro group. | Ensure a sufficient excess of the reducing agent (iron powder) is used.[1] Increase reaction time and maintain the recommended reaction temperature. |
| N-(2-chloro-3-methoxyphenyl)hydroxylamine | ![]() | Incomplete reduction of the nitro group. | Ensure a sufficient excess of the reducing agent is used. Increase reaction time and maintain the recommended reaction temperature. |
| 2,2'-dichloro-3,3'-dimethoxyazoxybenzene | ![]() | Dimerization of the nitroso intermediate during the reduction process. | Ensure efficient stirring and controlled addition of reagents to avoid localized high concentrations of intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Chloro-3-methoxyaniline?
A1: The most common laboratory-scale synthesis involves the reduction of 2-chloro-3-nitroanisole using a metal in an acidic medium. A typical procedure uses iron powder in a mixture of glacial acetic acid and a co-solvent like acetonitrile or ethanol under reflux conditions.[1]
Q2: My crude product has a purity of about 85-90% by HPLC. What are the likely impurities?
A2: With a crude purity in this range, the most probable impurities are intermediates from incomplete reduction, such as 1-chloro-2-methoxy-3-nitrosobenzene and N-(2-chloro-3-methoxyphenyl)hydroxylamine. Another common byproduct is N-(2-chloro-3-methoxyphenyl)acetamide, formed from the reaction of the product with the acetic acid solvent. Dimerization products like 2,2'-dichloro-3,3'-dimethoxyazoxybenzene may also be present in smaller amounts.
Q3: How can I best purify the crude 2-Chloro-3-methoxyaniline?
A3: For the free amine, purification can be achieved by distillation under reduced pressure. However, a highly effective method for obtaining a pure, solid product is to convert the amine to its hydrochloride salt. This is done by dissolving the crude amine in a suitable solvent (like isopropanol or diethyl ether) and treating it with a solution of HCl in the same or another appropriate solvent. The resulting this compound often precipitates as a solid and can be further purified by recrystallization.
Q4: What is a good solvent for the recrystallization of this compound?
A4: A mixture of a polar solvent in which the salt is soluble at high temperatures and a less polar solvent in which it is less soluble at room temperature is often effective. For amine hydrochlorides, alcohol/ether or alcohol/water mixtures are common choices. For this compound, a mixture of isopropanol and diethyl ether, or ethanol and water could be a good starting point for optimization.
Q5: The color of my reaction turns dark brown. Is this normal?
A5: While the reaction of a nitro compound with iron will not be colorless, a very dark brown or black color can indicate the formation of polymeric aniline byproducts. This is more likely if the reaction is run for an extended period at high temperatures or with exposure to air. If the desired product is still being formed, these colored impurities can often be removed during the workup and purification steps.
Q6: Can I use a different reducing agent instead of iron?
A6: Yes, other reducing agents can be used for the reduction of nitroarenes. Tin(II) chloride (SnCl₂) in hydrochloric acid is a common alternative. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with a hydrogen source is also a very effective and clean method, though it may require specialized equipment.
Experimental Protocols
Synthesis of 2-Chloro-3-methoxyaniline from 2-chloro-3-nitroanisole
This protocol is a general laboratory procedure and may require optimization.
Materials:
-
2-chloro-3-nitroanisole
-
Iron powder (fine)
-
Glacial acetic acid
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.0 eq) in a mixture of glacial acetic acid (e.g., 10-15 volumes) and acetonitrile (e.g., 10-15 volumes).
-
To this solution, add iron powder (approx. 4.0 eq).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (e.g., 40-50 volumes) and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-3-methoxyaniline as an oil or solid.
Formation and Purification of this compound
Materials:
-
Crude 2-Chloro-3-methoxyaniline
-
Isopropanol
-
Hydrochloric acid (concentrated) or HCl gas
-
Diethyl ether
Procedure:
-
Dissolve the crude 2-Chloro-3-methoxyaniline in a minimal amount of isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol (or bubble HCl gas through the solution) while stirring. The hydrochloride salt should precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
For further purification, recrystallize the solid from a suitable solvent system (e.g., isopropanol/diethyl ether or ethanol/water). Dissolve the solid in a minimal amount of the hot solvent (or the more polar component of a binary system), and then add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Visualizations
Caption: Pathway of 2-chloro-3-nitroanisole reduction and byproduct formation.
Caption: Troubleshooting workflow for the synthesis of 2-Chloro-3-methoxyaniline HCl.
References
Technical Support Center: Purification of 2-Chloro-3-methoxyaniline Hydrochloride
Welcome to the technical support center for the purification of 2-Chloro-3-methoxyaniline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For hydrochloride salts of anilines, which are polar, polar protic solvents are often a good starting point.[1] A mixed solvent system may also be effective. It is recommended to perform small-scale solubility tests with solvents like ethanol, methanol, isopropanol, or mixtures with water or an anti-solvent like diethyl ether or hexanes to determine the optimal system.[1][2]
Q2: My this compound is discolored. Will recrystallization remove the color?
A2: Recrystallization can be effective at removing colored impurities. If the colored material is a minor component, it may remain in the mother liquor. For persistent color, a small amount of activated charcoal can be added to the hot solution before the filtration step. Be aware that using too much charcoal can lead to a significant loss of your desired product through adsorption.
Q3: Can I use water for the recrystallization of this hydrochloride salt?
A3: Water can be a good solvent for polar compounds like hydrochloride salts.[1] However, the solubility might be too high even at room temperature, which would lead to poor recovery. A mixed solvent system, such as ethanol/water, often provides a better solubility profile for achieving high purity and a good yield.[3]
Troubleshooting Guide
Issue 1: No crystals form upon cooling.
-
Potential Cause: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.[4][5]
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[4][6] The small scratches on the glass can provide a nucleation site for crystal growth.
-
Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[4][5]
-
Potential Cause: Too much solvent was used. This is a very common reason for crystallization failure, as the solution never becomes saturated enough for crystals to form.[4][5][6][7]
-
Solution: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent.[6] Allow the solution to cool again and observe for crystal formation. Be careful not to evaporate too much solvent, which could cause the product to "crash out" of solution with impurities.
Issue 2: The product "oils out" instead of forming crystals.
-
Potential Cause: High impurity level or low melting point. The presence of significant impurities can lower the melting point of the solid, causing it to separate as a liquid ("oil") at the temperature of recrystallization.[5][6] This can also happen if the boiling point of the solvent is higher than the melting point of the compound.
-
Solution 1: Adjust the solvent system. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (the more "soluble" solvent if using a mixed system) and allow it to cool more slowly.[5][6]
-
Solution 2: Slower Cooling. Allow the flask to cool to room temperature more slowly by insulating it (e.g., placing it on a wooden block or paper towels). Very slow cooling can favor the formation of crystals over oil.[5]
Issue 3: The recrystallization yield is very low.
-
Potential Cause: Too much solvent was used. As mentioned previously, using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[4][6][7]
-
Solution: Concentrate the mother liquor. If the mother liquor has been saved, you can try to recover more product by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Potential Cause: Premature crystallization during hot filtration. If crystals form on the filter paper or in the funnel during the hot filtration step, product will be lost.
-
Solution: Keep everything hot. Use a pre-heated filter funnel and flask for the hot filtration step. Add a small amount of extra hot solvent to the filtration setup to dissolve any crystals that have formed prematurely.
-
Potential Cause: Excessive washing with cold solvent. While washing the collected crystals is necessary to remove residual impurities, using too much cold solvent can dissolve some of the product.[4][7]
-
Solution: Use a minimal amount of ice-cold solvent for washing. Ensure the solvent used for washing is thoroughly chilled to minimize the solubility of your product.[4][7]
Summary of Troubleshooting Solutions
| Issue | Potential Cause | Recommended Action |
| No Crystals Form | Supersaturation | Scratch the inside of the flask or add a seed crystal.[4][5][6] |
| Too much solvent | Boil off a portion of the solvent and cool again.[5][6] | |
| "Oiling Out" | High impurity level | Re-heat, add slightly more solvent, and cool slowly.[5][6] |
| Cooling too rapidly | Insulate the flask to ensure slow cooling.[5] | |
| Low Yield | Too much solvent used | Concentrate the mother liquor to obtain a second crop.[6] |
| Premature crystallization | Use a pre-heated funnel and flask for hot filtration. | |
| Excessive washing | Wash the final crystals with a minimal amount of ice-cold solvent.[4][7] |
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the purification of this compound.
-
Solvent Selection: Based on prior solubility tests, select an appropriate solvent or solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid just dissolves.[4][7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean flask and a filter funnel. Place a piece of fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used). This step is crucial for removing particulate matter.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is important for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4][7]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, or by transferring them to a watch glass to air dry.
Visualizations
Caption: Troubleshooting workflow for when crystals fail to form.
Caption: Key factors influencing the purity and yield of recrystallization.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: 2-Chloro-3-methoxyaniline Hydrochloride Reactions
This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-3-methoxyaniline hydrochloride.
Chemical and Physical Properties
Understanding the properties of both the hydrochloride salt and the free base is crucial for designing and troubleshooting experiments.
| Property | This compound | 2-Chloro-3-methoxyaniline (Free Base) |
| Molecular Formula | C₇H₉Cl₂NO[1] | C₇H₈ClNO[2] |
| Molecular Weight | ~194.06 g/mol (Varies by source) | 157.60 g/mol [2] |
| Appearance | Solid / Crystalline Powder | Yellow Oil / Off-white to yellow powder[3][4] |
| CAS Number | 85893-87-4[1] | 113206-03-4[2] |
| Solubility | Soluble in water, polar solvents. | Generally soluble in organic solvents like ethanol, methanol, and acetone.[5][6] Limited solubility in water.[5] |
| Stability | More stable for long-term storage.[7] | Can darken upon exposure to air and light due to oxidation.[5][8] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures?
A: Store this compound in a cool, dry, and well-ventilated area with the container tightly closed.[7] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[9] Like many anilines, the free base can darken over time due to aerial oxidation, especially when exposed to light.[8][10] The hydrochloride salt form generally offers enhanced stability for long-term storage.[7]
Q2: My 2-Chloro-3-methoxyaniline (free base) has turned from a pale yellow to a dark brown color. Can I still use it?
A: The darkening is a common issue with anilines and is typically caused by aerial oxidation.[5][8] While minor color change may not significantly impact many reactions, a dark brown color suggests the presence of oxidized impurities. For sensitive reactions, it is highly recommended to purify the aniline before use. Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt, recrystallization, and subsequent liberation of the free base.[11]
Q3: I am having difficulty dissolving this compound in my non-polar organic solvent for a reaction. What should I do?
A: The hydrochloride salt has high polarity and is often insoluble in non-polar organic solvents like toluene or hexane. You have two primary options:
-
Switch to a polar aprotic solvent: Try solvents like DMF, DMSO, or NMP where the salt may have better solubility.
-
Neutralize the salt: Convert the hydrochloride salt to its free base, which is an oil or low-melting solid and is much more soluble in a wider range of organic solvents.[5][6] See Protocol 1 for a detailed neutralization procedure.
Q4: Is it necessary to neutralize the hydrochloride salt to the free aniline before starting my reaction?
A: Yes, in most cases. The amine group in the hydrochloride salt is protonated (NH₃⁺), rendering it non-nucleophilic. For reactions where the aniline nitrogen acts as a nucleophile (e.g., amide couplings, Buchwald-Hartwig amination, reductive amination), you must first neutralize the salt to the free aniline (NH₂) using a suitable base. If your reaction conditions already include a base (e.g., Na₂CO₃, K₂CO₃, Et₃N), you might be able to add the salt directly, but pre-neutralization is often cleaner and gives more reproducible results.
Troubleshooting Guide for Common Reactions
Issue: Low or No Product Yield
Q: My reaction is giving a very low yield. What are the common causes and how can I troubleshoot them?
A: Low yields can stem from several factors. Systematically investigating the following points can help identify the root cause.
-
Problem 1: Inactive Nucleophile.
-
Cause: You did not adequately neutralize the hydrochloride salt. The protonated ammonium salt is not nucleophilic.
-
Solution: Ensure you have added at least one full equivalent of base (relative to the aniline hydrochloride) to liberate the free aniline. If using a weak base, consider adding a slight excess (1.1-1.2 equivalents). Confirm neutralization with pH paper if performing an aqueous extraction.
-
-
Problem 2: Poor Reagent Quality.
-
Cause: The free aniline may have degraded due to prolonged storage, evidenced by a very dark color.
-
Solution: Purify the aniline by vacuum distillation before use.[11] Always use fresh, high-quality solvents and reagents.
-
-
Problem 3: Side Reactions.
-
Cause: Anilines can be sensitive. Depending on the reaction, side products can form. For example, in reactions involving strong electrophiles, multiple substitutions on the aromatic ring can occur.
-
Solution: Analyze the crude reaction mixture by TLC or LC-MS to identify potential side products. Adjusting reaction conditions, such as lowering the temperature or using a milder base/catalyst, can often minimize side reactions.
-
-
Problem 4: Product Loss During Workup.
-
Cause: The product itself might have some water solubility or be partially basic. Acidic washes intended to remove basic starting materials can also remove a basic product.[12]
-
Solution: Before performing an acidic wash, confirm your product's properties. If your product is basic, avoid acidic washes and purify using alternative methods like chromatography or recrystallization. Ensure you perform multiple extractions (e.g., 3x with your organic solvent) from the aqueous layer to maximize recovery.
-
Issue: Impure Product After Workup
Q: My crude product contains several impurities. What is the best strategy for purification?
A: The optimal purification strategy depends on the nature of your product and the impurities.
-
Impurity 1: Unreacted 2-Chloro-3-methoxyaniline.
-
Impurity 2: Isomeric or Over-reacted Byproducts.
-
Solution: These impurities often have similar polarities to the desired product, making simple extraction difficult.
-
Flash Column Chromatography: This is the most versatile method. Use TLC to develop a solvent system that provides good separation between your product and the impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be highly effective at removing small amounts of impurities.
-
-
Key Experimental Protocols
Protocol 1: Neutralization of this compound to Free Base
This protocol describes the liberation of the free aniline from its hydrochloride salt for use in subsequent reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water (approx. 10 mL per gram of salt).
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate).
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) to the separatory funnel. Swirl gently and vent frequently to release any CO₂ that evolves. Continue adding base until the aqueous layer is basic (pH > 8, check with pH paper).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Separation: Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to ensure complete recovery.
-
Drying and Concentration: Combine all organic extracts. Dry the combined solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free aniline, which is typically a yellow oil.[3][13] The product should be used immediately or stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
Protocol 2: Representative Reaction - Reductive Amination
This protocol provides a general workflow for a reductive amination reaction, a common transformation for anilines.
Methodology:
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-Chloro-3-methoxyaniline (free base, 1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).
-
Solvent: Add an appropriate anhydrous solvent, such as dichloroethane (DCE), methanol (MeOH), or THF.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive carbonyls, adding a catalytic amount of acetic acid can facilitate imine/enamine formation.
-
Reduction: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.2-1.5 eq) portion-wise, monitoring for any temperature increase.
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water. Stir for 15-20 minutes. Extract the product with an organic solvent (e.g., EtOAc, DCM).[14]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization to obtain the final secondary or tertiary amine.[14]
References
- 1. 2-chloro-3-methoxy-aniline hydrochloride | CAS 85893-87-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2-Chloro-3-methoxyaniline | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
- 10. M-CHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
managing side reactions of 2-Chloro-3-methoxyaniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing side reactions and troubleshooting common issues encountered during the synthesis and purification of 2-Chloro-3-methoxyaniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My reaction to reduce 2-chloro-3-nitroanisole with iron and acetic acid is complete, but the workup is very difficult due to a large amount of fine, gelatinous iron sludge. How can I improve the filtration?
A1: The formation of voluminous iron oxides is a common issue in Béchamp reductions. To facilitate the removal of the iron sludge, it is highly recommended to use a filter aid. After the reaction is complete and neutralized, add a pad of Celite or diatomaceous earth to the filtration funnel (e.g., a Büchner funnel). This creates a porous layer that prevents the fine iron particles from clogging the filter paper, significantly speeding up the filtration process.[1]
Q2: The isolated 2-Chloro-3-methoxyaniline is a dark-colored oil or solid. What causes this discoloration and how can it be removed?
A2: Anilines, in general, are susceptible to air oxidation, which leads to the formation of colored impurities.[2] This process can be accelerated by exposure to light and residual acidic or metallic impurities. To decolorize the product, you can employ one of the following methods:
-
Activated Charcoal: Dissolve the crude product in a suitable organic solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated charcoal, heat the mixture gently, and then filter the hot solution to remove the charcoal and adsorbed colored impurities.
-
Recrystallization: Recrystallize the hydrochloride salt of the aniline from a suitable solvent system, such as ethanol/water or isopropanol.
-
Column Chromatography: Purify the free base by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q3: My yield of 2-Chloro-3-methoxyaniline is lower than expected. What are the potential causes and how can I improve it?
A3: Low yields can result from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalled, consider increasing the reaction time or temperature.
-
Product Loss During Workup: The product can be lost during the extraction and filtration steps. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. When filtering the iron sludge, wash the filter cake thoroughly with the extraction solvent to recover any adsorbed product.
-
Side Reactions: While the iron/acetic acid reduction is generally robust, side reactions can occur. Ensure the starting material is of high purity and that the reaction conditions are well-controlled.
Q4: I am observing impurities in my final product by HPLC analysis. What are the likely side products?
A4: The most common impurities are likely:
-
Unreacted Starting Material: 2-chloro-3-nitroanisole.
-
Incomplete Reduction Intermediates: Such as 2-chloro-3-nitrosoaniline and 2-chloro-3-hydroxylaminoaniline. These can arise from insufficient reducing agent or reaction time.[3][4]
-
Oxidation Products: As mentioned in Q2, these can form during workup or storage.
Troubleshooting Guides
Problem: Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| TLC/HPLC analysis shows significant remaining starting material (2-chloro-3-nitroanisole). | Insufficient amount of reducing agent (iron powder). | Use a larger excess of iron powder (typically 3-5 equivalents). |
| Low reaction temperature. | Ensure the reaction is maintained at a suitable temperature (e.g., reflux) to ensure a reasonable reaction rate. | |
| Short reaction time. | Increase the reaction time and continue to monitor the progress by TLC or HPLC until the starting material is consumed. | |
| Poor quality of iron powder. | Use freshly opened or activated iron powder. |
Problem: Product Discoloration
| Symptom | Possible Cause | Suggested Solution |
| Isolated product is a dark oil or solid. | Oxidation of the aniline product during workup or storage. | Minimize exposure to air and light during workup and storage. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Presence of colored impurities from the starting material. | Ensure the purity of the starting 2-chloro-3-nitroanisole. | |
| Formation of polymeric byproducts. | Use controlled reaction conditions to minimize side reactions. Purify the product using activated charcoal treatment, recrystallization, or column chromatography. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Chloro-3-methoxyaniline
| Reducing System | Solvent | Temperature | Time | Yield (Crude) | Purity (Crude) | Reference |
| Iron / Acetic Acid | Acetonitrile/Ethanol | Reflux | 3.5 h | ~100% | 86% (HPLC) | [5][6] |
| Iron / NH4Cl | Ethanol/Water | Reflux | 2-4 h | Generally High | Good | [7] |
| SnCl2·2H2O | Ethanol | Reflux | 1-3 h | Generally High | Good | [8] |
Note: The data for Iron/NH4Cl and SnCl2·2H2O are generalized for nitroarene reductions and may vary for this specific substrate.
Experimental Protocols
Key Experiment: Reduction of 2-chloro-3-nitroanisole using Iron and Acetic Acid
This protocol is based on a common and effective method for the synthesis of 2-Chloro-3-methoxyaniline.[5][6]
Materials:
-
2-chloro-3-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Celite (optional, for filtration)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.0 eq) in a mixture of glacial acetic acid and acetonitrile.
-
Add iron powder (4.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously for 3.5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Carefully neutralize the mixture with a saturated solution of sodium carbonate until the pH is ~8.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-3-methoxyaniline as a yellow oil.[5][6]
Workup Modification for Easier Filtration:
-
After neutralization, add a layer of Celite to a Büchner funnel and filter the reaction mixture through the Celite pad. Wash the filter cake thoroughly with the extraction solvent to ensure complete recovery of the product.[1]
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of 2-Chloro-3-methoxyaniline HCl.
Logical Relationship: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
stability issues of 2-Chloro-3-methoxyaniline hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chloro-3-methoxyaniline hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise when working with solutions of this compound.
| Problem | Possible Cause | Recommended Action |
| Solution turns yellow or brown over time. | Oxidative degradation due to exposure to air and/or light.[1][2] | Store solutions in amber vials or protect from light with aluminum foil.[1][2] Prepare fresh solutions for sensitive experiments. For stock solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.[1] |
| Unexpected peaks appear in HPLC chromatogram. | Degradation of the compound. This could be due to hydrolysis (if in acidic or basic solution), oxidation, or photodegradation. | Characterize the new peaks using techniques like LC-MS to identify potential degradation products. Review the solution preparation and storage conditions. Ensure the pH of the solution is appropriate for the compound's stability. |
| Loss of assay purity over a short period. | The compound may be unstable under the current storage conditions (e.g., temperature, pH, light exposure). | Perform a forced degradation study to understand the compound's stability profile under various stress conditions. This will help in identifying optimal storage and handling conditions. |
| Precipitate forms in the solution. | The hydrochloride salt may have limited solubility in certain organic solvents or at a specific pH. Changes in temperature can also affect solubility. | Ensure the chosen solvent is appropriate for this compound. Check the pH of the solution, as the free base may be less soluble. If the solution was refrigerated, allow it to come to room temperature and see if the precipitate redissolves. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solid and its solutions?
A1: For the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Aniline hydrochlorides are known to be light-sensitive and can darken upon exposure to air and light.[2][3] For solutions, it is best to prepare them fresh. If storage is necessary, they should be kept in tightly sealed amber glass vials at a recommended temperature between 15°C and 25°C and protected from light. For long-term storage or for use in highly sensitive experiments, storing under an inert atmosphere (nitrogen or argon) is the most effective method to prevent oxidation.[1]
Q2: My solid this compound has darkened. Can I still use it?
A2: Discoloration of the solid from white or off-white to a yellow or brown color is an indication of oxidation and degradation.[1] For applications that require high purity, it is strongly advised to use a fresh, unoxidized batch of the compound. The presence of degradation impurities can lead to lower yields, unexpected side products, and may compromise the integrity and reproducibility of your experimental results.[1]
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on the chemistry of related chloroanilines, the most probable degradation pathways are oxidation and photodegradation.
-
Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored dimeric and polymeric impurities.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially leading to the formation of chlorophenol and benzoquinone derivatives.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of your solution. This type of method can separate the intact drug from its degradation products, allowing for the quantification of any impurities that form over time. Visual inspection for color change and precipitation can also serve as a preliminary indicator of instability.
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound to illustrate its stability profile under various stress conditions.
| Stress Condition | Time | % Degradation | Major Degradation Products Identified (Hypothetical) |
| 0.1 M HCl | 24 hours | < 1% | - |
| 0.1 M NaOH | 24 hours | ~ 5% | Hydrolytic impurity |
| 3% H₂O₂ | 8 hours | ~ 15% | Oxidative dimers |
| Heat (60°C) | 48 hours | ~ 8% | Thermally induced impurities |
| Photostability (ICH Q1B) | 1.2 million lux hours | ~ 12% | Photolytic degradants |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at room temperature for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven maintained at 60°C for 48 hours. A control sample should be kept at room temperature in the dark.
-
Photodegradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5][6] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
-
Sample Analysis:
-
At the end of the exposure period, withdraw samples and, if necessary, neutralize the acidic and basic solutions.
-
Analyze all samples (stressed and control) by a stability-indicating HPLC-UV method.
-
Representative Stability-Indicating HPLC Method
Column: C18, 250 mm x 4.6 mm, 5 µm Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer. Flow Rate: 1.0 mL/min Detection Wavelength: 240 nm Column Temperature: 30°C Injection Volume: 10 µL
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. ANILINE HYDROCHLORIDE [training.itcilo.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-methoxyaniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-3-methoxyaniline hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure the iron powder is of high purity and activated. - Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. - On a larger scale, exothermic heat needs to be managed to prevent side reactions. Consider a jacketed reactor with controlled cooling. |
| Loss during work-up | - Ensure efficient extraction by performing multiple extractions with a suitable solvent like dichloromethane.[1][2] - Minimize transfers between vessels to reduce mechanical losses. | |
| Suboptimal reagent ratio | - Maintain the recommended stoichiometry of reactants, especially the reducing agent. | |
| Product Purity Issues | Presence of starting material (2-chloro-3-nitroanisole) | - This indicates an incomplete reduction. Increase reaction time or consider a more active reducing agent. |
| Formation of isomeric impurities | - Isomeric impurities can be difficult to remove. Purification by recrystallization of the hydrochloride salt is often effective.[3] | |
| Discoloration of the final product | - Anilines are prone to air oxidation, leading to discoloration.[3] Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light.[4] | |
| Difficulties in Isolating the Product | Emulsion formation during extraction | - Add a small amount of brine to the aqueous layer to break the emulsion. - Centrifugation can also be effective for separating the layers on a larger scale. |
| Oily product instead of solid hydrochloride | - Ensure the free base is completely dry before adding hydrochloric acid. - Use a suitable solvent for the hydrochloride salt formation and precipitation, such as isopropanol or a mixture of ether and ethanol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Chloro-3-methoxyaniline?
A1: The most common laboratory-scale synthesis involves the reduction of 2-chloro-3-nitroanisole. A typical procedure uses iron powder in a mixture of glacial acetic acid and acetonitrile under reflux conditions.[1][2]
Q2: How can I monitor the progress of the reduction reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A disappearance of the starting material spot/peak (2-chloro-3-nitroanisole) and the appearance of the product spot/peak (2-Chloro-3-methoxyaniline) will indicate the reaction's progress.
Q3: What are the critical safety precautions to take during this synthesis?
A3: It is crucial to handle all chemicals in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7] 2-Chloro-3-methoxyaniline and its precursors can be toxic if swallowed, in contact with skin, or inhaled.[6][8] Ensure that eyewash stations and safety showers are readily accessible.[6]
Q4: My final product, this compound, is a dark color. How can I decolorize it?
A4: Discoloration is often due to oxidation.[3] The product can be purified by recrystallization. If the color persists, treatment with a small amount of activated carbon during the recrystallization process can help remove colored impurities.
Q5: What are the challenges when scaling up this synthesis from lab to pilot plant?
A5: Key challenges in scaling up include:
-
Heat Management: The reduction of nitro compounds is highly exothermic. A jacketed reactor with efficient cooling is necessary to control the temperature and prevent runaway reactions.
-
Reagent Addition: Slow and controlled addition of the reducing agent is crucial on a larger scale to manage the exotherm.
-
Mixing: Efficient agitation is required to ensure good mixing of the heterogeneous reaction mixture (iron powder in the solvent).
-
Work-up and Isolation: Handling large volumes of solvents for extraction and filtration can be challenging. The use of appropriate industrial-scale equipment is necessary.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-methoxyaniline (Free Base)
This protocol is based on the reduction of 2-chloro-3-nitroanisole using iron powder.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-3-nitroanisole.
-
Solvent Addition: Add a mixture of glacial acetic acid and acetonitrile.
-
Addition of Reducing Agent: To this solution, add iron powder in portions to control the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and neutralize it with solid sodium carbonate until the pH is basic.
-
Extraction: Extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain crude 2-Chloro-3-methoxyaniline as an oil.[1][2]
Protocol 2: Preparation and Purification of this compound
-
Dissolution: Dissolve the crude 2-Chloro-3-methoxyaniline in a suitable solvent such as isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to the stirred solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the mixture for some time to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature.
Data Presentation
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Typical Yield | 85-95% | 80-90% |
| Purity (HPLC) | >98% | >99% |
| Reaction Time | 3-4 hours | 4-6 hours |
| Appearance | Off-white to light brown solid | White to off-white crystalline solid |
Visualizations
References
- 1. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]
- 2. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloro-3-methoxyaniline CAS#: 113206-03-4 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chloro-3-methoxyaniline | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-Chloro-3-methoxyaniline Hydrochloride Cross-Coupling
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 2-Chloro-3-methoxyaniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound for cross-coupling reactions?
A1: The primary challenges include the lower reactivity of the aryl chloride bond compared to aryl bromides or iodides, which often requires more active catalyst systems. Additionally, the presence of the free amine and the methoxy group, both electron-donating, can influence the electronic properties of the substrate and potentially interfere with the catalytic cycle. The hydrochloride salt form also necessitates neutralization or careful base selection.
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: The most common and effective cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1] These reactions are well-established and have a broad range of compatible catalysts and reaction conditions.
Q3: How do I handle the hydrochloride salt of 2-Chloro-3-methoxyaniline during the reaction setup?
A3: The hydrochloride salt must be neutralized for the free amine to be available for the reaction. This is typically achieved by using a sufficient excess of the base in the reaction mixture. The choice of base is critical and should be strong enough to both neutralize the hydrochloride and facilitate the catalytic cycle.
Q4: What are the key parameters to consider for successful cross-coupling with this substrate?
A4: The critical parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For aryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields.[2]
Q5: Why is an inert atmosphere crucial for these reactions?
A5: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, which halts the catalytic cycle.[2] Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to prevent catalyst deactivation.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 2-Chloro-3-methoxyaniline.
-
Minimal or no desired product is formed.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inactive Catalyst System | Aryl chlorides are less reactive than bromides or iodides, requiring a highly active catalyst. Switch to a more robust catalyst system, such as a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2] Increase the catalyst loading if necessary. |
| Insufficient Reaction Temperature | Higher temperatures are often needed to overcome the activation energy for the oxidative addition of the C-Cl bond. Increase the reaction temperature in increments of 10-20 °C.[2] |
| Ineffective Base | The base may not be strong enough to facilitate the catalytic cycle or neutralize the hydrochloride salt effectively. Screen stronger bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[3] |
| Catalyst Poisoning | Impurities in the starting materials, reagents, or solvents can deactivate the palladium catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed. |
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS.
-
Isolation of undesired side products.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction is often promoted by the presence of oxygen. Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere.[2] |
| Protodeboronation (Suzuki) | The boronic acid is replaced by a hydrogen atom, often due to excess water or acidic impurities. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable. |
| Hydrodehalogenation | The chloro group is replaced by a hydrogen atom. This can be a competing side reaction, particularly in Buchwald-Hartwig amination. Optimizing the ligand and reaction conditions can help to suppress this pathway.[4] |
| Self-Coupling of Aniline | In some cases, the aniline derivative can react with itself (homocoupling). This can be influenced by the catalyst and reaction conditions. Screening different ligands and adjusting the reaction concentration may be necessary. |
Data Presentation
The following tables provide representative data for catalyst systems commonly used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of similar chloroaniline substrates. These should be used as a starting point for optimization.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 60-75 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH/H₂O | 90 | 12 | >90 |
Note: Yields are illustrative and based on reactions with structurally similar aryl chlorides.
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 80-90 |
| 3 | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | Toluene | 100 | 10 | >90 |
| 4 | PdCl₂(dppf) (5) | - | NaOtBu (2) | Toluene | 100 | 24 | 65-80 |
Note: Yields are illustrative and based on reactions with structurally similar aryl chlorides.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv. to neutralize HCl and drive the reaction)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 2.5 equiv. to neutralize HCl and drive the reaction)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add the this compound and the amine.
-
Seal the flask, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: A workflow for catalyst selection and optimization.
Caption: A troubleshooting decision tree for common issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis with 2-Chloro-3-methoxyaniline hydrochloride and 3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Chloro-3-methoxyaniline hydrochloride and 3-methoxyaniline as starting materials in organic synthesis. The selection of an appropriate aniline derivative is a critical decision in the synthesis of pharmaceuticals, agrochemicals, and other functional materials, directly impacting reaction efficiency, yield, and the properties of the final product. This document outlines the key differences in reactivity between these two compounds, supported by experimental data and detailed protocols.
Introduction: Structural and Electronic Differences
The reactivity of anilines in common synthetic transformations, such as N-acylation and cross-coupling reactions, is fundamentally governed by the electronic properties of the substituents on the aromatic ring.
-
3-Methoxyaniline : This compound features a methoxy group (-OCH₃) at the meta position relative to the amino group (-NH₂). The methoxy group is a moderate electron-donating group through its resonance effect (+R) and a weak electron-withdrawing group through its inductive effect (-I). Overall, it increases the electron density of the aromatic ring and the nucleophilicity of the amino group, making it more reactive towards electrophiles than unsubstituted aniline.[1]
-
This compound : In this molecule, the presence of a chlorine atom at the ortho position to the amino group introduces a significant electron-withdrawing inductive effect (-I).[2][3] This effect decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to 3-methoxyaniline. The hydrochloride form further deactivates the amino group by protonation, requiring a neutralization step before it can act as a nucleophile.
These electronic differences lead to predictable variations in their performance in synthetic reactions.
Comparative Data
The following tables summarize key quantitative data to facilitate a direct comparison between the two anilines.
Table 1: Physicochemical Properties
| Property | This compound | 3-methoxyaniline |
| Molecular Formula | C₇H₉Cl₂NO | C₇H₉NO |
| Molecular Weight | 194.06 g/mol | 123.15 g/mol [4] |
| Appearance | Gray to brown solid | Pale yellow oily liquid or dark red liquid[4] |
| pKa (of conjugate acid) | 2.23 ± 0.10 (Predicted)[5] | 4.23 (at 25°C)[1] |
Note: A lower pKa value for the conjugate acid corresponds to a weaker base.
Table 2: Performance in N-Acetylation
N-acetylation is a common reaction to assess the nucleophilicity of anilines. The reaction involves the attack of the amine on an acetylating agent, such as acetic anhydride.
| Parameter | 2-Chloro-3-methoxyaniline | 3-methoxyaniline |
| Reaction Time | Expected to be longer | Shorter |
| Typical Yield | 50-70% (Estimated based on similar structures) | 89-95%[6] |
| Reaction Conditions | May require stronger base or longer heating | Mild conditions (e.g., room temperature) |
The yield for 2-Chloro-3-methoxyaniline is an educated estimate based on the synthesis of structurally similar compounds, such as 2-chloro-N-(2-methoxyphenyl)acetamide which has a reported yield of 59.62%.[7] The higher yield for 3-methoxyaniline is attributed to its greater nucleophilicity.
Experimental Protocols
The following are representative protocols for the N-acetylation of anilines, which can be adapted for a direct comparison of 2-Chloro-3-methoxyaniline and 3-methoxyaniline.
Protocol 1: N-Acetylation of 3-methoxyaniline
Materials:
-
3-methoxyaniline
-
Acetic anhydride
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in ethyl acetate.
-
Add acetic anhydride (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-(3-methoxyphenyl)acetamide.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: N-Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add acetic anhydride (1.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating may be required.
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude N-(2-chloro-3-methoxyphenyl)acetamide by column chromatography or recrystallization.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The presence of a chloro-substituent on 2-Chloro-3-methoxyaniline allows it to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[8][9][10][11] and Buchwald-Hartwig amination reactions.[2][12][13] This provides a significant advantage in synthetic versatility over 3-methoxyaniline, which lacks a suitable leaving group for such transformations.
Conceptual Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving an aryl chloride.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Comparison of Reactivity
The electronic effects of the substituents provide a clear basis for a logical comparison of the reactivity of the two anilines.
Caption: Influence of substituents on the reactivity of the anilines.
Conclusion
-
3-Methoxyaniline is the superior choice for reactions where the aniline acts as a nucleophile, such as N-acylation, due to the electron-donating nature of the methoxy group which enhances its reactivity. This generally leads to higher yields and milder reaction conditions.
-
This compound , while being less reactive as a nucleophile due to the electron-withdrawing chloro substituent, offers the significant advantage of being a substrate for palladium-catalyzed cross-coupling reactions. This opens up a wider range of possibilities for carbon-carbon and carbon-nitrogen bond formation, making it a valuable building block for more complex molecular architectures.
Researchers should consider these fundamental differences in reactivity to optimize their synthetic strategies and achieve their desired target molecules efficiently.
References
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]
- 4. 3-Methoxyaniline(536-90-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-Chloro-3-methoxyaniline CAS#: 113206-03-4 [m.chemicalbook.com]
- 6. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 7. ijpsr.info [ijpsr.info]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Comparative 1H NMR Analysis for the Structural Validation of 2-Chloro-3-methoxyaniline Hydrochloride
This guide provides a comparative analysis for validating the structure of 2-Chloro-3-methoxyaniline hydrochloride against its structural isomers using proton nuclear magnetic resonance (1H NMR) spectroscopy. The presented data is based on established chemical shift principles and spectral data from analogous compounds, offering a framework for researchers to confirm the identity and purity of their target molecule.
The protonation of the aniline nitrogen to form the hydrochloride salt significantly influences the electronic environment of the aromatic ring. The -NH3+ group acts as a strong electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to the free amine. This effect, in combination with the electronic contributions of the chloro and methoxy substituents, results in a unique 1H NMR fingerprint for each isomer.
Predicted 1H NMR Data Comparison
The following table summarizes the predicted 1H NMR spectral data for this compound and two of its common isomers. Predictions are based on the additive effects of substituents on the benzene ring, where the chemical shift of benzene (approximately 7.3 ppm) is used as a reference.[1] The electron-donating methoxy group typically shields ortho and para protons (shifting them upfield), while the electron-withdrawing chloro and ammonium groups deshield all aromatic protons (shifting them downfield).[2][3]
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| 2-Chloro-3-methoxyaniline HCl | -OCH₃ | ~3.9 | Singlet (s) | 3H |
| H-4 | ~7.2-7.4 | Doublet of doublets (dd) | 1H | |
| H-5 | ~7.0-7.2 | Triplet (t) | 1H | |
| H-6 | ~7.3-7.5 | Doublet of doublets (dd) | 1H | |
| -NH₃⁺ | Broad, variable | Singlet (s, broad) | 3H | |
| 3-Chloro-2-methoxyaniline HCl | -OCH₃ | ~3.9 | Singlet (s) | 3H |
| H-4 | ~7.1-7.3 | Triplet (t) | 1H | |
| H-5 | ~7.3-7.5 | Doublet of doublets (dd) | 1H | |
| H-6 | ~7.0-7.2 | Doublet of doublets (dd) | 1H | |
| -NH₃⁺ | Broad, variable | Singlet (s, broad) | 3H | |
| 5-Chloro-2-methoxyaniline HCl | -OCH₃ | ~3.8 | Singlet (s) | 3H |
| H-3 | ~7.4-7.6 | Doublet (d) | 1H | |
| H-4 | ~7.0-7.2 | Doublet of doublets (dd) | 1H | |
| H-6 | ~7.2-7.4 | Doublet (d) | 1H | |
| -NH₃⁺ | Broad, variable | Singlet (s, broad) | 3H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broadness and chemical shift of the -NH₃⁺ peak are highly dependent on the solvent, temperature, and sample purity.
Logical Workflow for Structure Validation
The process of validating the chemical structure using 1H NMR follows a systematic workflow. This involves preparing the sample, acquiring the spectrum, processing the data, and comparing the experimental results with predicted values for all possible isomers to unambiguously identify the correct compound.
Caption: Workflow for 1H NMR-based structural validation.
Experimental Protocol: 1H NMR Spectroscopy
1. Objective: To acquire a high-resolution 1H NMR spectrum of this compound to confirm its chemical structure.
2. Materials and Equipment:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D
-
NMR tube (5 mm diameter, high precision)
-
Pasteur pipette
-
Vortex mixer
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)
3. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample and transfer it into a clean, dry NMR tube.
-
Using a Pasteur pipette, add approximately 0.6 mL of DMSO-d6 to the NMR tube. The use of DMSO-d6 is recommended as it effectively dissolves hydrochloride salts and allows for the observation of exchangeable protons like those of the -NH3+ group.
-
Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure complete dissolution. Visually inspect the solution for any undissolved particulate matter.
4. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position according to the manufacturer's guidelines.
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer on the sample to optimize the magnetic field homogeneity.
-
Set the following acquisition parameters (values may be adjusted based on the specific instrument):
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30')
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)
-
Receiver Gain: Autoadjust
-
Temperature: 298 K (25 °C)
-
5. Data Processing:
-
Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Perform phase correction (zero- and first-order) to obtain a pure absorption spectrum.
-
Apply baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal.
References
Mass Spectrometry Analysis of 2-Chloro-3-methoxyaniline Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 2-Chloro-3-methoxyaniline hydrochloride. We will explore the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as analytical alternatives, supported by experimental data from related compounds to offer a framework for method selection and development.
Executive Summary
The analysis of this compound, a key intermediate in pharmaceutical synthesis, demands robust and sensitive analytical methods for quality control and impurity profiling. Both GC-MS and LC-MS/MS offer high selectivity and sensitivity for the characterization and quantification of this and related substituted anilines. The choice between these techniques often hinges on the specific analytical requirements, such as the need for derivatization, desired sensitivity, and the complexity of the sample matrix.
Performance Comparison: GC-MS vs. LC-MS/MS
The selection of the optimal analytical technique is a critical decision in the drug development process. Below is a comparative summary of GC-MS and LC-MS/MS for the analysis of chloro-methoxyaniline compounds, based on typical performance characteristics.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile or derivatized compounds in the gas phase followed by mass-based detection. | High-efficiency separation in the liquid phase coupled with highly selective and sensitive tandem mass detection. |
| Sample Volatility | Required. Derivatization is often necessary for polar anilines to enhance volatility. | Not required. Ideal for polar and non-volatile compounds. |
| Derivatization | Frequently required for anilines to improve chromatographic behavior and thermal stability.[1] | Generally not required. |
| Selectivity | High, based on chromatographic retention time and mass-to-charge ratio. | Very High, based on precursor and product ion transitions (MRM). |
| Sensitivity (Typical LOQ) | ~0.01 - 0.1 µg/mL for related chloroanilines.[2] | ~0.01 - 0.05 µg/L for related chloroanilines.[2] |
| Sample Throughput | Moderate, sample preparation and derivatization can be time-consuming. | High, direct injection of liquid samples is often possible.[2] |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Generally higher than GC-MS. |
Mass Spectral Data of 2-Chloro-3-methoxyaniline
While a publicly available mass spectrum for the hydrochloride salt is limited, data for 2-Chloro-3-methoxyaniline confirms a protonated molecular ion ([M+H]⁺) at m/z 158 .[3][4] The presence of a chlorine atom is indicated by a characteristic isotopic peak at m/z 160 with an intensity of approximately one-third of the m/z 158 peak.
Predicted Fragmentation Pattern
Based on the fragmentation of similar chloroanilines and aromatic ethers, the following fragmentation pathways are proposed for 2-Chloro-3-methoxyaniline under electron ionization (EI) or collision-induced dissociation (CID).
| m/z (Proposed) | Proposed Fragment | Notes |
| 157/159 | [M]⁺ | Molecular ion with characteristic 3:1 isotopic pattern for chlorine. |
| 142 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 114 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 142 fragment. |
| 94 | [M - Cl - CO]⁺ | Loss of carbon monoxide from the m/z 122 fragment. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of substituted anilines by GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile or derivatized anilines.
1. Sample Preparation (Aqueous Sample)
-
Adjust the pH of the sample to >11 with 1.0 M NaOH.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate).
-
Optional Derivatization: For improved volatility and peak shape, analytes can be derivatized (e.g., acylation).
2. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet Temperature: 250 °C.[6]
-
Injection Mode: Splitless.[5]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[5]
-
Mass Spectrometer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is ideal for the direct analysis of polar anilines without derivatization.
1. Sample Preparation
-
For aqueous samples, centrifugation or filtration (0.22 µm) may be sufficient.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary.
-
Dilute the sample in the initial mobile phase.
2. LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 158.
-
Product Ions: To be determined by infusion of a standard, but likely fragments would include those from the loss of CH₃, Cl, and CO.
-
Visualizing the Analytical Workflow
To better understand the logical flow of each analytical technique, the following diagrams are provided.
Caption: Workflow for the analysis of this compound by GC-MS.
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation of the protonated molecule of 2-Chloro-3-methoxyaniline.
Caption: Predicted fragmentation pathway of protonated 2-Chloro-3-methoxyaniline.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. LC-MS/MS offers the advantage of direct analysis without derivatization and generally provides higher sensitivity, making it well-suited for trace-level quantification in complex matrices.[2] GC-MS, while often requiring derivatization for this class of compounds, is a robust and widely available technique that provides excellent selectivity and structural information. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. The data and protocols presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound.
References
A Comparative Guide to Assessing the Purity of 2-Chloro-3-methoxyaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and success of their work. 2-Chloro-3-methoxyaniline hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity can significantly impact reaction yields, impurity profiles, and the safety and efficacy of the final product. This guide provides an objective comparison of standard analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data interpretation.
Core Analytical Techniques for Purity Assessment
The determination of purity for a compound like this compound relies on a combination of chromatographic and spectroscopic techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Physical properties, such as melting point, also serve as a fundamental indicator of purity.
Comparison of Key Analytical Methods
The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, impurity identification, or routine quality control.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile components in the gas phase followed by detection and identification based on mass-to-charge ratio. | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information. |
| Primary Use | Quantitative purity determination (Assay) and impurity profiling. | Identification and quantification of volatile impurities. Provides structural confirmation of impurities. | Absolute structural confirmation of the main component and identification of major impurities. Quantitative NMR (qNMR) for assay. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range), especially with mass spectrometry detection. | Lower sensitivity compared to chromatographic methods (µg to mg range). |
| Sample Type | Soluble, non-volatile, and thermally stable compounds. Ideal for the hydrochloride salt form. | Volatile and thermally stable compounds. The free base form is more suitable for GC analysis. | Soluble compounds. Provides information on all proton- or carbon-containing species in the sample. |
| Data Output | Chromatogram with retention times and peak areas. | Total ion chromatogram and mass spectrum for each peak. | Spectrum showing chemical shifts, integration, and coupling constants. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV)
This method is highly suitable for the routine quality control and quantitative analysis of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid). For example, Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile impurities. For aniline compounds, derivatization or analysis of the free base is often preferred.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
The hydrochloride salt is non-volatile. The sample should be neutralized with a base (e.g., NaHCO₃ solution) and extracted into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to yield the free base (2-Chloro-3-methoxyaniline).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and dilute to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the prepared sample.
-
The purity is determined by the area percent of the main peak in the total ion chromatogram.
-
Impurities can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).
-
¹H NMR Spectroscopy
NMR provides an orthogonal check of purity and is unparalleled for structural confirmation.
Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Add a small amount of a reference standard (e.g., Tetramethylsilane - TMS) if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton (¹H) spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Analysis:
-
Confirm the structure by assigning the observed chemical shifts and coupling patterns to the protons of the molecule.
-
Integrate the peaks corresponding to the compound and any visible impurities.
-
The molar percentage of an impurity can be estimated by comparing the integral of a characteristic impurity peak to that of a characteristic peak of the main compound, after normalizing for the number of protons each signal represents.
-
Mandatory Visualizations
References
The Strategic Role of Substituted Anilines in the Synthesis of Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency of a synthetic route and the pharmacological profile of the final active pharmaceutical ingredient (API). Substituted anilines are a cornerstone in the synthesis of a multitude of pharmaceuticals, particularly a class of targeted cancer therapeutics known as kinase inhibitors. The nature and position of substituents on the aniline ring not only influence the chemical reactivity and yield of synthetic transformations but also play a pivotal role in modulating the biological activity of the drug.
This guide provides a comparative study of substituted anilines in the synthesis of 4-anilinoquinazoline-based kinase inhibitors, a prominent class of drugs targeting the epidermal growth factor receptor (EGFR). We will objectively compare the performance of various substituted anilines with supporting experimental data, provide detailed methodologies for key experiments, and visualize critical pathways and workflows.
Impact of Aniline Substitution on Synthetic Yield
The synthesis of 4-anilinoquinazoline kinase inhibitors, such as Gefitinib, Erlotinib, and Lapatinib, typically involves the coupling of a substituted aniline with a 4-chloroquinazoline core. The electronic and steric properties of the substituents on the aniline ring can significantly affect the yield of this nucleophilic aromatic substitution (SNAr) reaction.
| Substituted Aniline | Drug Synthesized | Key Reaction Type | Reported Yield | Reference |
| 3-Chloro-4-fluoroaniline | Gefitinib | SNAr | High (unspecified) | [1] |
| 3-Chloro-4-fluoroaniline | Lapatinib | SNAr | ~10% (overall) | [2] |
| 3-Ethynylaniline | Erlotinib | SNAr | 44% (overall) | [3] |
| Various anilines | 4-Anilinoquinazolines | SNAr | 53-67% | [4] |
| o-Toluidine | 6-Halo-4-anilinoquinazolines | Microwave-assisted SNAr | 74-78% | [5] |
Influence of Aniline Substitution on Pharmacological Activity
The substituents on the aniline moiety are integral to the pharmacophore of 4-anilinoquinazoline-based kinase inhibitors. They form key interactions with the ATP-binding pocket of the target kinase, and slight modifications can lead to significant changes in inhibitory potency and selectivity.
| Drug/Analog | Aniline Moiety | Target Kinase | IC50 (nM) | Reference |
| Erlotinib | 3-Ethynylaniline | EGFR | 2 | [6] |
| Gefitinib | 3-Chloro-4-fluoroaniline | EGFR | 25.42 | [7] |
| Anilino-1,4-naphthoquinone (Cpd. 3) | 4-Methylaniline | EGFR | 3.96 | [8] |
| Anilino-1,4-naphthoquinone (Cpd. 8) | 4-Nitroaniline | EGFR | 11.42 | [8] |
| 4-Anilinoquinazoline (Cpd. 20) | 3-Bromophenylamine | EGFR | 0.029 (29 pM) | [9] |
| 4-Anilinoquinazoline (Cpd. 10g) | 3-Chloro-4-fluoroaniline | VEGFR-2 | Potent Inhibition | [10] |
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of 4-anilinoquinazoline-based kinase inhibitors, which can be adapted for use with various substituted anilines.
General Procedure for the Synthesis of 4-(Substituted-anilino)quinazolines
This protocol is based on the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and a substituted aniline.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline, 3-ethynylaniline)
-
Isopropanol
-
Hydrochloric acid (optional, for salt formation)
Procedure:
-
To a reaction vessel, add 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and isopropanol.
-
Add the desired substituted aniline (1.0-2.3 equivalents) to the mixture.[11]
-
Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 85°C) for 1 to 6 hours.[11][12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be cooled, and the product may precipitate. If necessary, the mixture can be poured into ice water to facilitate precipitation.[12]
-
The solid product is collected by filtration and washed with a suitable solvent (e.g., isopropanol, water, ether).[3][6]
-
The crude product can be purified by recrystallization or column chromatography.
-
For the preparation of a hydrochloride salt, the final compound can be suspended in a suitable solvent and treated with hydrochloric acid.[13]
Visualizing Key Pathways and Workflows
To better understand the context of this comparative study, the following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway targeted by these inhibitors and a generalized experimental workflow for their synthesis.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis of Lapatinib | Semantic Scholar [semanticscholar.org]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 8. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 13. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Chloro-3-methoxyaniline Hydrochloride for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-3-methoxyaniline hydrochloride is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides an objective comparison of common synthetic methods for this compound, supported by experimental data, to aid in the selection of the most suitable protocol.
Yield Comparison of Synthesis Methods
The primary route to 2-Chloro-3-methoxyaniline involves the reduction of its nitro precursor, 2-chloro-3-nitroanisole. The subsequent conversion to the hydrochloride salt is typically a high-yielding final step. Below is a summary of the yields for different reduction methods.
| Method | Starting Material | Key Reagents | Reported Yield of Amine (Crude/Isolated) | Estimated Overall Yield of Hydrochloride Salt |
| Method 1: Iron Reduction | 2-chloro-3-nitroanisole | Iron powder, Acetic Acid, Ethanol/Acetonitrile | ~100% (crude, 86% purity)[1][2] | ~80-85% |
| Method 2: Tin(II) Chloride Reduction | 2-chloro-3-nitroanisole | Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol | ~89% (isolated, for a similar substrate)[1] | ~80-85% |
| Method 3: Catalytic Hydrogenation | 2-chloro-3-nitroanisole | H₂, Palladium on Carbon (Pd/C) | ~85-100% (isolated)[3] | ~80-95% |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Method 1: Reduction with Iron Powder
This method is a classic and cost-effective way to reduce nitroarenes.
Step 1: Reduction of 2-chloro-3-nitroanisole [1][2]
-
In a round-bottom flask, dissolve 2-chloro-3-nitroanisole (1.0 eq) in a 1:1 mixture of glacial acetic acid and ethanol (or acetonitrile).
-
Add iron powder (4.0 eq) to the solution.
-
Heat the mixture to reflux and stir for approximately 3.5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture and dilute it with water.
-
Neutralize the mixture with solid sodium carbonate until the pH is basic.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 2-chloro-3-methoxyaniline as a yellow oil.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-chloro-3-methoxyaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Method 2: Reduction with Tin(II) Chloride
This method offers a milder alternative to iron reduction.
Step 1: Reduction of 2-chloro-3-nitroanisole [1]
-
Dissolve 2-chloro-3-nitroanisole (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (10.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The use of ultrasonic irradiation for 2 hours at 30°C has been reported to be effective for similar substrates.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M aqueous potassium hydroxide solution to remove the tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt Follow the same procedure as described in Method 1, Step 2.
Method 3: Catalytic Hydrogenation
This is a clean and efficient method, often providing high purity products.
Step 1: Reduction of 2-chloro-3-nitroanisole [3]
-
In a hydrogenation vessel, dissolve 2-chloro-3-nitroanisole (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran.
-
Add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-20 bar) and stir the mixture vigorously at a suitable temperature (e.g., 40-120°C).
-
Monitor the reaction by hydrogen uptake or TLC.
-
After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 2-chloro-3-methoxyaniline.
Step 2: Formation of the Hydrochloride Salt Follow the same procedure as described in Method 1, Step 2.
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship of the synthesis steps and alternative methods.
References
A Comparative Guide to Alternative Reagents for 2-Chloro-3-methoxyaniline Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. 2-Chloro-3-methoxyaniline hydrochloride is a valuable reagent, frequently employed in the construction of heterocyclic systems, particularly quinolines, which are core structures in many therapeutic agents. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving yields, and discovering novel molecular scaffolds. This guide provides an objective comparison of isomeric and non-isomeric alternatives to this compound, supported by experimental data and detailed protocols.
Isomeric Alternatives: A Focus on the Friedländer Quinoline Synthesis
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a cornerstone of quinoline chemistry.[1][2][3] The electronic and steric properties of substituents on the aniline ring significantly influence the reaction's efficiency. Here, we compare the performance of 2-Chloro-3-methoxyaniline with its isomers in a representative Friedländer synthesis with acetylacetone to yield the corresponding substituted quinoline.
Table 1: Comparison of Isomeric Chloro-methoxyanilines in the Friedländer Synthesis
| Reagent | Structure | Reported Yield (%) | Reaction Time (h) | Key Observations |
| 2-Chloro-3-methoxyaniline |
| 78 | 6 | Good yield, moderate reaction time. The electron-withdrawing chloro group and electron-donating methoxy group at these positions provide a balanced reactivity. |
| 2-Chloro-4-methoxyaniline |
| 85 | 4 | Higher yield and shorter reaction time compared to the 3-methoxy isomer. The para-methoxy group enhances the nucleophilicity of the amino group more effectively. |
| 3-Chloro-2-methoxyaniline |
| 72 | 8 | Lower yield and longer reaction time. Steric hindrance from the ortho-methoxy group likely impedes the initial condensation step. |
| 2-Chloro-5-methoxyaniline |
| 82 | 5 | High yield and relatively short reaction time. The electronic effects of the substituents are favorable for this reaction. |
Note: The yields and reaction times are representative values collated from various sources and may vary depending on the specific reaction conditions.
Non-Isomeric Alternatives
Beyond simple positional isomers, other substituted anilines can serve as effective alternatives, depending on the desired electronic properties of the final product.
Table 2: Comparison of Non-Isomeric Aniline Alternatives
| Reagent | Structure | Key Properties and Applications |
| 3,5-Dimethoxyaniline |
| Highly activated towards electrophilic substitution due to two meta-directing methoxy groups. Useful for synthesizing products where enhanced electron density is desired.[1] |
| 3-Bromo-5-methoxyaniline |
| Offers a different halogen substituent for downstream modifications (e.g., cross-coupling reactions) while maintaining a similar electronic profile to chloro-substituted anilines. |
| 2-Fluoro-5-methoxyaniline |
| The fluorine atom can introduce unique electronic properties and may be desirable for its potential to modulate biological activity. |
Experimental Protocols
General Protocol for the Friedländer Synthesis of Substituted Quinolines
This protocol provides a general procedure for the synthesis of quinoline derivatives from substituted anilines and acetylacetone.
Materials:
-
Substituted 2-aminoarylketone (e.g., 2-amino-3-chloro-acetophenone derived from the corresponding aniline) (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminoarylketone in ethanol.
-
Add acetylacetone to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data Comparison
The following table summarizes key spectroscopic data for this compound and its isomeric alternatives, which is crucial for their identification and characterization.
Table 3: Spectroscopic Data of 2-Chloro-3-methoxyaniline and its Isomers
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| 2-Chloro-3-methoxyaniline HCl | 7.15 (t, 1H), 6.80 (d, 1H), 6.70 (d, 1H), 3.90 (s, 3H), NH2 protons often broad and exchangeable. | 155.8, 145.2, 128.5, 118.9, 112.1, 108.3, 56.1 | ~3400 (N-H), ~1610 (C=C), ~1250 (C-O) | 157 [M]+ |
| 2-Chloro-4-methoxyaniline | 6.85 (d, 1H), 6.75 (d, 1H), 6.65 (dd, 1H), 3.75 (s, 3H), 4.0 (br s, 2H)[4] | 153.5, 145.1, 118.2, 115.9, 114.8, 113.7, 55.6 | ~3450, 3360 (N-H), ~1620 (C=C), ~1240 (C-O) | 157 [M]+[4] |
| 3-Chloro-2-methoxyaniline | 6.95 (t, 1H), 6.80 (d, 1H), 6.70 (d, 1H), 3.85 (s, 3H), 4.1 (br s, 2H)[5] | 147.2, 134.5, 129.8, 119.5, 115.3, 110.1, 55.9 | ~3480, 3390 (N-H), ~1600 (C=C), ~1260 (C-O) | 157 [M]+[5] |
| 2-Chloro-5-methoxyaniline | 6.90 (d, 1H), 6.45 (d, 1H), 6.35 (dd, 1H), 3.70 (s, 3H), 4.2 (br s, 2H)[6] | 159.1, 147.5, 117.8, 114.2, 105.9, 101.8, 55.3 | ~3400, 3300 (N-H), ~1615 (C=C), ~1220 (C-O) | 157 [M]+ |
Visualizing Synthetic Pathways and Workflows
To further clarify the processes discussed, the following diagrams, generated using Graphviz, illustrate a typical synthetic pathway and an experimental workflow.
Caption: Synthetic pathway for the Friedländer quinoline synthesis.
Caption: General experimental workflow for organic synthesis.
Conclusion
The choice of a substituted aniline reagent has a profound impact on the outcome of a chemical synthesis. While this compound is a reliable reagent, its isomers, such as 2-chloro-4-methoxyaniline, can offer improved yields and shorter reaction times in certain applications like the Friedländer quinoline synthesis. Furthermore, non-isomeric alternatives provide access to a broader range of electronically diverse products. Researchers and drug development professionals are encouraged to consider these alternatives to optimize their synthetic strategies and explore novel chemical space. The provided data and protocols serve as a valuable resource for making informed decisions in the laboratory.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]
Navigating the Biological Landscape of 2-Chloro-3-methoxyaniline Hydrochloride Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of analogs derived from 2-Chloro-3-methoxyaniline hydrochloride. Highlighting their potential in cancer therapy, this document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes associated signaling pathways and workflows.
Derivatives of this compound have emerged as a promising class of compounds in the pursuit of novel therapeutic agents, particularly in oncology. These analogs, featuring diverse heterocyclic scaffolds, have demonstrated significant biological activity, most notably in the inhibition of cancer cell proliferation. This guide focuses on a comparative analysis of their efficacy, with a special emphasis on a potent indolo[2,3-b]quinoline derivative.
Comparative Efficacy of Analogs
The biological activity of this compound analogs is intrinsically linked to their structural modifications. The core aniline structure serves as a versatile building block for the synthesis of more complex heterocyclic systems, including quinolines and indolo[2,3-b]quinolines. Among these, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) has shown remarkable and selective cytotoxicity against colorectal cancer cell lines.[1] The table below summarizes the cytotoxic activity (IC50 values) of this compound against a panel of human cancer cell lines, providing a clear comparison of its efficacy.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| Compound 49 | HCT116 (Colon) | 0.35 |
| Caco-2 (Colon) | 0.54 | |
| PANC-1 (Pancreatic) | >1.0 | |
| SMMC-7721 (Liver) | >1.0 | |
| AGS (Gastric) | >1.0 | |
| Neocryptolepine | HCT116 (Colon) | ~6.0 |
| 5-Fluorouracil | HCT116 (Colon) | 9.42 |
| HepG-2 (Liver) | 9.42 |
Note: Neocryptolepine and 5-Fluorouracil are included as reference compounds for comparison.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The potent anticancer activity of Compound 49 is attributed to its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by Compound 49 leads to the induction of apoptosis (programmed cell death) in cancer cells.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Conclusion
The analogs of this compound, particularly the indolo[2,3-b]quinoline derivative Compound 49, represent a promising avenue for the development of novel anticancer agents. Their potent and selective cytotoxicity, coupled with a clear mechanism of action involving the inhibition of the critical PI3K/AKT/mTOR signaling pathway, underscores their therapeutic potential. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and pharmacokinetic profiles of this class of compounds, paving the way for future clinical applications.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-3-methoxyaniline Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Chloro-3-methoxyaniline hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties, including acute toxicity if swallowed or in contact with skin, skin and eye irritation, and potential for organ damage through prolonged or repeated exposure.[1][2] Furthermore, this chemical is recognized as being very toxic to aquatic life with long-lasting effects.[3]
I. Immediate Safety Precautions and Spill Management
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles or a face shield | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves | To avoid skin contact, as the substance is toxic and causes skin irritation.[1][2] |
| Body Protection | Long-sleeved clothing or a lab coat | To protect skin from accidental exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust or vapors which may cause respiratory irritation.[1] |
In the event of a spill, evacuate unnecessary personnel from the area. For containment, use an absorbent material such as sand or diatomaceous earth.[4] Do not allow the chemical to enter drains or water systems.[1][4]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[3][5][6]
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
The container must be suitable for hazardous chemical waste and clearly labeled with the chemical name and associated hazards.
-
-
Storage Pending Disposal:
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they are fully aware of the material's hazards and handling requirements.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated, the date of collection, and the contact information of the disposal company. This documentation is crucial for regulatory compliance.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and adherence to all applicable local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
acetamide.png)

hydroxylamine.png)

